molecular formula C37H44O11 B12392748 2-Deacetoxytaxinine B

2-Deacetoxytaxinine B

Cat. No.: B12392748
M. Wt: 664.7 g/mol
InChI Key: SLJNSLIEGINNEE-CQONFHMRSA-N
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Description

2-Deacetoxytaxinine B is a useful research compound. Its molecular formula is C37H44O11 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H44O11

Molecular Weight

664.7 g/mol

IUPAC Name

[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28+,29+,32+,33-,34-,35+,37-/m1/s1

InChI Key

SLJNSLIEGINNEE-CQONFHMRSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling 2-Deacetoxytaxinine B: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-deacetoxytaxinine B, a naturally occurring taxane (B156437) diterpenoid. Addressed to researchers, scientists, and drug development professionals, this document details its primary natural source, in-depth experimental protocols for its isolation and purification, and an exploration of its potential biological mechanism of action.

Natural Source and Occurrence

This compound is a phytochemical found in plants of the genus Taxus, commonly known as yews. The primary and most cited natural source for this compound is the Himalayan Yew, Taxus wallichiana.[1][2][3] It has been successfully isolated from both the leaves and stems of this plant. Furthermore, in vitro callus cultures initiated from young stem and needle explants of Taxus wallichiana have also been shown to produce this compound, in some cases at yields equal to or greater than those obtained from the stem bark.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₅H₄₂O₉[Srestha et al., 1997]
Molecular Weight606.7 g/mol [Srestha et al., 1997]
AppearanceAmorphous powder[Srestha et al., 1997]
Melting Point228-230 °C[Srestha et al., 1997]

Experimental Protocols: Isolation and Purification

The following is a representative, detailed methodology for the isolation and purification of this compound from the leaves and stems of Taxus wallichiana, based on established protocols for taxane separation.

Extraction
  • Plant Material Preparation: Air-dry the collected leaves and stems of Taxus wallichiana at room temperature and then pulverize the dried material into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature. Repeat this extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude methanolic extract.

Solvent Partitioning
  • Suspension: Suspend the crude methanolic extract in distilled water.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the aqueous suspension with chloroform (B151607) (CHCl₃) in a separatory funnel. Repeat the chloroform extraction three to five times to ensure complete transfer of the lipophilic compounds.

  • Fraction Collection: Collect the chloroform fractions and combine them. Concentrate the combined chloroform fractions under reduced pressure to yield the crude chloroform extract containing a mixture of taxanes.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent such as chloroform.

    • Sample Loading: Adsorb the crude chloroform extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. For example, a gradient of chloroform-methanol (100:0 to 90:10) can be employed.

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC):

    • Fraction Pooling: Pool the fractions from the column chromatography that show the presence of the target compound (as determined by TLC comparison with a standard, if available, or by subsequent analysis).

    • pTLC Development: Apply the pooled fractions to a preparative silica gel TLC plate and develop the plate using a suitable solvent system (e.g., chloroform-methanol, 95:5).

    • Visualization and Isolation: Visualize the separated bands under UV light (if the compound is UV active) or by using a suitable staining reagent. Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

  • Final Purification:

    • Filter the eluate to remove the silica gel.

    • Concentrate the filtrate under reduced pressure to obtain the purified this compound.

    • Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_start Plant Material cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_end Final Product A Taxus wallichiana (Leaves and Stems) B Pulverization A->B Drying C Methanol Extraction B->C D Concentration (Rotary Evaporation) C->D E Suspension in Water D->E F Liquid-Liquid Extraction (with Chloroform) E->F G Concentration of Chloroform Fraction F->G H Silica Gel Column Chromatography G->H I Preparative TLC H->I Fraction Pooling J Purity Analysis (HPLC) I->J Elution & Concentration K Purified This compound J->K

Caption: Experimental workflow for the isolation of this compound.

Quantitative Data

While the initial report on the isolation of this compound did not provide a specific yield, studies on the isolation of other taxanes from Taxus wallichiana can provide an expected range. The yield of taxanes from Taxus species is generally low.

TaxaneSourceYield (%)Purification Method
10-deacetylbaccatin IIITaxus wallichiana0.01-0.02Column Chromatography, Crystallization
PaclitaxelTaxus brevifolia0.01-0.02Column Chromatography, Crystallization
Baccatin IIITaxus baccata0.1Column Chromatography

Note: The yields are highly dependent on the specific plant material, collection time, and extraction and purification methods used.

Biological Activity and Potential Signaling Pathway

This compound has been reported to be a strong inhibitor of platelet aggregation induced by U46619 and arachidonic acid. U46619 is a stable synthetic analog of the potent platelet agonist thromboxane (B8750289) A₂ (TXA₂). Both arachidonic acid and U46619 mediate their effects through the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.

Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), ultimately resulting in platelet aggregation. The inhibitory effect of this compound suggests that it may interfere with this signaling pathway, potentially by acting as a TP receptor antagonist or by inhibiting a downstream signaling molecule.

The following diagram illustrates the proposed signaling pathway and the potential point of inhibition by this compound.

G cluster_agonists Agonists cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid TP_Receptor Thromboxane A₂ Receptor (TP Receptor) Arachidonic_Acid->TP_Receptor Activates U46619 U46619 U46619->TP_Receptor Activates PLC Phospholipase C (PLC) TP_Receptor->PLC Activates Inhibitor This compound Inhibitor->TP_Receptor Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Influx ↑ [Ca²⁺]i IP3->Ca_Influx PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Influx->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: Proposed mechanism of this compound in inhibiting platelet aggregation.

Conclusion

This compound is a taxane of interest found in Taxus wallichiana. The established protocols for taxane isolation, involving solvent extraction and chromatographic techniques, can be effectively applied for its purification. Its demonstrated inhibitory activity on platelet aggregation suggests a potential therapeutic application and warrants further investigation into its precise mechanism of action within the thromboxane A₂ signaling pathway. This document provides a foundational guide for researchers to further explore the scientific and medicinal potential of this natural compound.

References

Unraveling the Molecular Architecture of 2-Deacetoxytaxinine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of 2-deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana. The determination of its complex molecular architecture was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies and the interpretation of the resulting data that led to the definitive structural assignment of this natural product.

Spectroscopic Data Analysis

The structural elucidation of this compound relied on the careful analysis of data obtained from one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry. These techniques provided crucial information regarding the compound's molecular formula, carbon skeleton, and the connectivity and stereochemistry of its functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in establishing the molecular formula of this compound as C₃₅H₄₂O₉. Tandem mass spectrometry (MS/MS) experiments provided valuable insights into the fragmentation pattern of the molecule, helping to identify key structural motifs and confirm the presence of specific substituent groups.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₅H₄₂O₉
Molecular Weight606.7 g/mol
Ionization ModeElectrospray Ionization (ESI)
Precursor Ion [M+H]⁺m/z 607
Major Fragment Ions (m/z)459, 399, 357, 297, 105
Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to piece together the intricate structure of this compound. The chemical shifts (δ) and coupling constants (J) from these spectra allowed for the complete assignment of all proton and carbon signals.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.38m
25.62d7.2
34.98d2.5
55.95dd10.5, 6.5
2.05m
2.55m
75.45t2.5
95.98d10.8
106.40d10.8
134.95q8.5, 2.5
14α2.25m
14β2.15m
161.10s
171.85s
181.25s
191.70s
20a5.35s
20b4.90s
2'6.45d16.0
3'7.70d16.0
Cinnamate-Ar7.35-7.55m
7-OAc2.18s
9-OAc2.08s
10-OAc2.22s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
145.81540.1
275.11628.5
384.21721.8
4138.51826.4
576.51915.2
635.720115.6
770.81'166.2
842.32'121.5
975.93'145.1
1076.1Cinnamate-C1134.3
11142.3Cinnamate-C2,6128.9
12134.8Cinnamate-C3,5128.3
13201.5Cinnamate-C4130.4
1438.27-OAc (C=O)170.5
7-OAc (CH₃)21.2
9-OAc (C=O)170.1
9-OAc (CH₃)21.0
10-OAc (C=O)169.8
10-OAc (CH₃)20.8

Experimental Protocols

Isolation of this compound

The dried and powdered needles of Taxus wallichiana were extracted with methanol (B129727). The concentrated methanol extract was then partitioned between chloroform (B151607) and water. The chloroform-soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Mass Spectrometry

Mass spectral data were acquired on a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. For MS/MS analysis, the precursor ion at m/z 607 was isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Structure Elucidation Workflow

The elucidation of the structure of this compound followed a logical progression, integrating data from various spectroscopic techniques. The following diagram illustrates the workflow of this process.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_assembly Structure Assembly & Confirmation ms Mass Spectrometry (MS, MS/MS) mol_formula Molecular Formula Determination (from HR-MS) ms->mol_formula fragmentation Fragmentation Pattern Analysis (from MS/MS) ms->fragmentation nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) proton_carbon_assignment 1H and 13C Signal Assignment (from 1D NMR) nmr->proton_carbon_assignment connectivity H-H Connectivity (from COSY) nmr->connectivity direct_attachment C-H Direct Attachment (from HSQC) nmr->direct_attachment long_range_correlation Long-Range C-H Correlations (from HMBC) nmr->long_range_correlation carbon_skeleton Assembly of Carbon Skeleton mol_formula->carbon_skeleton functional_groups Placement of Functional Groups fragmentation->functional_groups proton_carbon_assignment->carbon_skeleton connectivity->carbon_skeleton direct_attachment->carbon_skeleton long_range_correlation->functional_groups final_structure Proposed Structure of this compound carbon_skeleton->final_structure functional_groups->final_structure

Caption: Workflow for the structure elucidation of this compound.

Key Structural Features and Connectivity

The COSY spectrum was essential in establishing the proton-proton coupling networks within the molecule, allowing for the tracing of the spin systems of the taxane core. The HSQC spectrum correlated each proton signal to its directly attached carbon, facilitating the assignment of the carbon skeleton. Finally, the HMBC spectrum revealed long-range correlations between protons and carbons (2-3 bonds), which was critical for connecting the different spin systems and for placing the ester (acetate and cinnamate) and ketone functionalities at their correct positions on the taxane ring. The following diagram illustrates the key HMBC correlations that were pivotal in confirming the placement of the substituent groups.

hmbc_correlations cluster_taxane_core Taxane Core cluster_substituents Substituents H5 H-5 (δ 5.95) Cinnamate_CO Cinnamate C=O (δ 166.2) H5->Cinnamate_CO HMBC H7 H-7 (δ 5.45) OAc7_CO 7-OAc C=O (δ 170.5) H7->OAc7_CO HMBC H9 H-9 (δ 5.98) OAc9_CO 9-OAc C=O (δ 170.1) H9->OAc9_CO HMBC H10 H-10 (δ 6.40) OAc10_CO 10-OAc C=O (δ 169.8) H10->OAc10_CO HMBC

Caption: Key HMBC correlations confirming substituent placement.

By meticulously analyzing the collective spectroscopic data, the complete chemical structure of this compound was unequivocally established. This technical guide provides a foundational understanding of the methodologies and logical processes involved in the structural elucidation of complex natural products, which is a critical aspect of drug discovery and development.

physical and chemical properties of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Deacetoxytaxinine B

Introduction

This compound is a natural product belonging to the taxane (B156437) diterpenoid family of compounds. It has been isolated from plant sources such as Taxus wallichiana[1]. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental and computed data. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry and biological activity of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₃₅H₄₂O₉[1][2][3]
Molecular Weight 606.7 g/mol [1][3][4]
Monoisotopic Mass 606.28288291 Da[1]
CAS Number 191547-12-3[1][2][3][5]
Appearance Powder[5]
Melting Point 240 °C (decomposes)[5]
Boiling Point 669.7 ± 55.0 °C (Predicted)[5]
Density 1.21 ± 0.1 g/cm³ (Predicted)[4][5]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[5]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Spectroscopic DataDetailsSource
LC-MS Instrument: Micromass Quattro II triple-quadrupole mass spectrometer. Ionization: ESI. Precursor Type: [M+H]⁺. Precursor m/z: 607. Collision Energy: 25V.[1]
¹³C NMR Spectral data has been reported and is available in public databases.[1]

Experimental Protocols

The following sections detail generalized methodologies for the isolation and characterization of this compound from its natural source.

Isolation and Purification

This compound is a natural product found in plants of the Taxus genus[1]. The general workflow for its isolation involves extraction followed by multi-step chromatographic purification.

Protocol:

  • Extraction: Dried and powdered plant material (e.g., needles and stems of Taxus wallichiana) is subjected to solvent extraction. This is typically performed at room temperature with a solvent such as a methanol/dichloromethane mixture to extract a wide range of compounds.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The residue is then suspended in a water/methanol solution and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The taxoid fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TTC).

  • Preparative HPLC: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. An isocratic or gradient elution with a mobile phase like acetonitrile/water is employed to yield the pure compound.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC, typically achieving a purity of ≥98%[3]. The structure is then confirmed using spectroscopic methods like Mass Spectrometry and NMR.

G Figure 1: Isolation and Characterization Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Identification A Taxus wallichiana Biomass B Solvent Extraction (e.g., MeOH/DCM) A->B C Crude Extract B->C D Solvent Partitioning C->D E Enriched Taxoid Fraction D->E F Silica Gel Column Chromatography E->F G Preparative HPLC (Reversed-Phase) F->G H Pure this compound G->H I Purity Check (Analytical HPLC) H->I J Structural Elucidation (MS, NMR) I->J

Figure 1: Isolation and Characterization Workflow

Biological Activity

This compound has been identified as a potent antiplatelet agent. It shows strong inhibitory effects against platelet aggregation induced by arachidonic acid (AA) and U46619, a thromboxane (B8750289) A2 analogue[4][5]. This activity suggests its potential for investigation in the context of cardiovascular research and drug development.

The relationship between the compound and its biological effect is outlined below. The precise signaling pathway through which it exerts its antiplatelet effect is a subject for further detailed investigation.

G Figure 2: Biological Activity Relationship A This compound B Inhibits Platelet Aggregation Inducers A->B Acts on C Arachidonic Acid (AA) B->C D U46619 (Thromboxane A2 Analogue) B->D E Potent Antiplatelet Activity B->E Leads to

Figure 2: Biological Activity Relationship

Storage and Stability

For long-term preservation of its chemical integrity, this compound should be stored as a powder at -20°C under an inert atmosphere[3][4]. Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the product[3].

References

An In-depth Technical Guide to 2-Deacetoxytaxinine B (CAS Number: 191547-12-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a natural taxane (B156437) diterpenoid isolated from plants of the Taxus genus. It has garnered significant interest within the scientific community due to its potent antiplatelet activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activity, and potential mechanism of action as an antiplatelet agent. The information is presented to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

PropertyValueReference
CAS Number 191547-12-3[1][2]
Molecular Formula C₃₅H₄₂O₉[1]
Molecular Weight 606.7 g/mol [1]
IUPAC Name [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate[1]
Melting Point 240 °C (decomposition)[2]
Boiling Point 669.7±55.0 °C (Predicted)[2]
Density 1.21±0.1 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Biological Activity: Antiplatelet Effects

This compound has been identified as a potent inhibitor of platelet aggregation.[1][2] Studies have demonstrated its ability to inhibit platelet aggregation induced by various agonists, suggesting a significant role in modulating platelet function.

Quantitative Analysis of Antiplatelet Activity

The inhibitory effects of this compound on platelet aggregation have been quantified using optical aggregometry. The half-maximal inhibitory concentration (IC₅₀) values against different inducers are summarized below, in comparison with other taxanes and the commonly used antiplatelet drug, acetylsalicylic acid (ASA).

CompoundIC₅₀ (μM) vs. Arachidonic Acid (AA)IC₅₀ (μM) vs. U46619Reference
This compound 16.0 35.0 [1]
Taxinine14.434.8[1]
Taxinine A64.524.9[1]
Taxinine B35.536.2[1]
Taxacin21.946.9[1]
Taxchinin B28.671.9[1]
Taxol48.268.7[1]
Acetylsalicylic Acid (ASA)63.0340[1]

These data indicate that this compound is a more potent inhibitor of arachidonic acid-induced platelet aggregation than aspirin (B1665792).[1] Furthermore, it demonstrates significantly stronger inhibitory activity against the thromboxane (B8750289) A₂ analog U46619 compared to aspirin.[1]

Proposed Mechanism of Action

The precise mechanism of action for the antiplatelet activity of this compound has not been fully elucidated. However, the available experimental data strongly suggest its interference with the arachidonic acid pathway and thromboxane A₂ signaling in platelets.

The potent inhibition of platelet aggregation induced by arachidonic acid suggests that this compound may act by inhibiting enzymes involved in the conversion of arachidonic acid to thromboxane A₂ (TXA₂), such as cyclooxygenase-1 (COX-1) or thromboxane synthase.[1]

Furthermore, the strong inhibitory effect on U46619-induced aggregation indicates that this compound may also act as an antagonist at the thromboxane A₂ receptor (TP receptor).[1] U46619 is a stable TXA₂ mimetic that directly activates the TP receptor to induce platelet aggregation.

Signaling Pathway Diagram

The following diagram illustrates the arachidonic acid cascade and thromboxane A₂ signaling pathway in platelets, highlighting the potential points of inhibition by this compound.

Platelet_Activation_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX1 COX-1 AA->COX1 PLA2 Phospholipase A₂ PLA2->AA MembranePL Membrane Phospholipids MembranePL->PLA2 Agonist Stimulation TP_receptor TP Receptor PLC Phospholipase C (PLC) TP_receptor->PLC U46619 U46619 U46619->TP_receptor PGH2 PGH₂ COX1->PGH2 TXA2_synthase TXA₂ Synthase PGH2->TXA2_synthase TXA2 Thromboxane A₂ (TXA₂) TXA2_synthase->TXA2 TXA2->TP_receptor Autocrine/ Paracrine IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_release ↑ [Ca²⁺]i IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Aggregation Platelet Aggregation Ca2_release->Aggregation PKC_activation->Aggregation Deacetoxy This compound Deacetoxy->TP_receptor Possible Antagonism Deacetoxy->COX1 Possible Inhibition Deacetoxy->TXA2_synthase Possible Inhibition

Caption: Proposed mechanism of this compound antiplatelet activity.

Experimental Protocols

The primary method used to evaluate the antiplatelet activity of this compound is optical aggregometry.

Platelet Aggregation Assay (Optical Aggregometry)

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence and absence of this compound.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Incubation: Aliquots of the adjusted PRP are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 3 minutes) at 37°C in an aggregometer cuvette with constant stirring.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a known concentration of an agonist, such as arachidonic acid or U46619.

  • Measurement: The change in light transmittance through the PRP suspension is monitored over time using a light aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The maximum aggregation percentage is recorded. The inhibitory effect of this compound is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Aggregometry_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Adjust Adjust Platelet Count with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Pre-incubation with This compound (37°C with stirring) Adjust->Incubate Add_Agonist Add Aggregation Agonist (e.g., AA, U46619) Incubate->Add_Agonist Measure Measure Light Transmittance (Aggregometer) Add_Agonist->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for optical aggregometry platelet assay.

Conclusion and Future Directions

This compound is a promising natural compound with potent antiplatelet properties that surpass those of aspirin in certain in vitro assays. The available evidence strongly points towards its mechanism of action involving the inhibition of the arachidonic acid pathway and/or antagonism of the thromboxane A₂ receptor.

For drug development professionals, this compound represents a novel scaffold for the design of new antiplatelet agents. Its distinct chemical structure compared to existing drugs offers the potential for a different pharmacological profile and possibly fewer side effects.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound, including its effects on COX-1 and thromboxane synthase activity, and its binding affinity to the TP receptor.

  • In Vivo Efficacy and Safety: Evaluating the antithrombotic effects and bleeding risk of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

A deeper understanding of these aspects will be crucial for the potential translation of this compound from a promising lead compound into a clinically useful antiplatelet therapeutic.

References

solubility of 2-Deacetoxytaxinine B in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Deacetoxytaxinine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a natural taxane (B156437) derivative. The information contained herein is intended to support research, drug discovery, and formulation development activities. This document summarizes the known solubility profile of this compound, provides a detailed experimental protocol for quantitative solubility determination, and visualizes its potential mechanism of action based on its known biological activities.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₃₅H₄₂O₉PubChem[1]
Molecular Weight 606.7 g/mol PubChem[1]
Melting Point 240 °C (decomposes)ChemicalBook[2]
Predicted Density 1.21±0.1 g/cm³ChemicalBook[2]
CAS Number 191547-12-3PubChem[1]

Solubility Profile of this compound

Currently, there is a lack of publicly available quantitative solubility data for this compound in the scientific literature. However, qualitative solubility information has been reported, indicating its solubility in several common organic solvents. This information is crucial for the initial selection of appropriate solvent systems for this compound.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]

Note: The term "soluble" indicates that the compound dissolves in the specified solvent, but does not provide information on the concentration that can be achieved.

Given the absence of quantitative data, it is highly recommended that researchers determine the specific solubility of this compound in their solvent system of interest using a standardized experimental protocol, such as the one detailed below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a representative procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Carefully add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The solubility of this compound in the tested solvent is the concentration determined from the HPLC analysis of the undissolved, filtered supernatant.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add precise volume of solvent A->B C Agitate on orbital shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered solution E->F G Quantify by HPLC F->G

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Potential Mechanism of Action: Inhibition of Platelet Aggregation

This compound has been identified as a potent inhibitor of platelet aggregation induced by U46619 and arachidonic acid (AA). This suggests that its mechanism of action may involve interference with the signaling pathways that lead to platelet activation.

U46619 is a stable thromboxane (B8750289) A₂ (TXA₂) mimetic, and arachidonic acid is the precursor for the synthesis of TXA₂. Both substances are potent inducers of platelet aggregation. The signaling cascade initiated by these agonists involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), culminating in platelet shape change, degranulation, and aggregation.

The diagram below illustrates a simplified signaling pathway for U46619 and arachidonic acid-induced platelet aggregation and indicates the likely point of inhibition by this compound.

G cluster_agonists Agonists cluster_pathway Signaling Pathway cluster_inhibitor Inhibitor AA Arachidonic Acid (AA) COX COX-1 AA->COX U46619 U46619 TP_Receptor TP Receptor U46619->TP_Receptor TXA2 Thromboxane A₂ (TXA₂) COX->TXA2 TXA2->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca2_release->Aggregation PKC->Aggregation Inhibitor This compound Inhibitor->Aggregation

Caption: Simplified signaling pathway of platelet aggregation and the potential inhibitory role of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. Researchers should always adhere to appropriate laboratory safety protocols when handling chemical substances.

References

Unveiling the Bioactivity of 2-Deacetoxytaxinine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary biological activity of 2-Deacetoxytaxinine B, a taxoid compound of interest in pharmacological research. This document synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Antiplatelet Aggregation Activity

Recent studies have identified this compound as a potent inhibitor of platelet aggregation. The compound has demonstrated significant inhibitory effects against platelet aggregation induced by both arachidonic acid (AA) and the thromboxane (B8750289) A2 analog, U46619.

Quantitative Data Summary

The inhibitory potency of this compound on platelet aggregation is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the platelet aggregation response. For comparison, the IC50 value of the well-known antiplatelet agent, acetylsalicylic acid (ASA), is also included.

CompoundInducerIC50 (µM)
This compound Arachidonic Acid (AA)16.0
This compound U4661935.0
Acetylsalicylic Acid (ASA)Arachidonic Acid (AA)63.0
Acetylsalicylic Acid (ASA)U46619340

Experimental Protocols

The antiplatelet activity of this compound was determined using optical aggregometry. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Platelet Aggregation Assay Protocol
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

    • Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected.

    • To obtain PPP, the remaining blood is centrifuged at a high speed (e.g., 2500 x g) for 15-20 minutes to pellet the platelets and other cellular components. The resulting supernatant is the PPP.

  • Optical Aggregometry Procedure

    • The aggregometer is calibrated using PPP to set the 100% light transmission baseline and PRP for the 0% baseline.

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C.

    • Various concentrations of this compound (or the control compound) are added to the PRP and incubated for a short period.

    • Platelet aggregation is initiated by adding a specific inducer, either arachidonic acid or U46619, to the cuvettes.

    • The change in light transmission is recorded over time as the platelets aggregate. The maximum aggregation percentage is determined.

  • Data Analysis

    • The percentage of inhibition of aggregation is calculated for each concentration of this compound relative to the control (inducer alone).

    • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Platelet Aggregation

The inhibitory action of this compound targets key signaling pathways involved in platelet activation and aggregation. The following diagrams illustrate the general pathways induced by arachidonic acid and U46619.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA releases COX1 COX-1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 converts TXA2_Synthase Thromboxane Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 converts TP_Receptor TP Receptor TXA2->TP_Receptor activates PLC Phospholipase C TP_Receptor->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation

Caption: Arachidonic Acid Signaling Pathway in Platelets.

U46619_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U46619 U46619 (TXA2 Analog) TP_Receptor TP Receptor U46619->TP_Receptor binds to and activates PLC Phospholipase C TP_Receptor->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation

Caption: U46619 Signaling Pathway in Platelets.

Experimental Workflow for Antiplatelet Activity Screening

The logical flow for screening compounds for antiplatelet activity using optical aggregometry is depicted below.

Experimental_Workflow Start Start: Compound Screening Blood_Collection Whole Blood Collection (Anticoagulant) Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood_Collection->PRP_Preparation Aggregometer_Setup Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP_Preparation->Aggregometer_Setup Incubation Incubate PRP with Test Compound/Control Aggregometer_Setup->Incubation Induction Induce Aggregation (Add AA or U46619) Incubation->Induction Data_Acquisition Record Light Transmittance Induction->Data_Acquisition Analysis Calculate % Inhibition and IC50 Data_Acquisition->Analysis End End: Identify Active Compounds Analysis->End

Caption: Workflow for Optical Aggregometry.

2-Deacetoxytaxinine B: A Technical Overview of a Bioactive Taxoid from Taxus wallichiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from the Himalayan yew, Taxus wallichiana. This document collates available information on its isolation, structural characterization, and reported biological activities, aiming to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Structural Data

This compound is a complex diterpenoid belonging to the taxane family, which includes the well-known anticancer drug, paclitaxel. Its chemical structure has been elucidated through spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₃₅H₄₂O₉[1]
Molecular Weight 606.7 g/mol [1]
CAS Number 191547-12-3[1]
¹³C NMR Data available[1]
LC-MS Data available[1]

Isolation from Taxus wallichiana

The isolation process typically involves the extraction of dried and powdered plant material with a polar solvent such as methanol. The crude extract is then subjected to a series of chromatographic separations to isolate compounds of interest.

Below is a generalized workflow for the isolation of taxoids from Taxus species.

G start Dried & Powdered Taxus wallichiana Material extraction Extraction (e.g., Methanol) start->extraction partition Solvent-Solvent Partitioning (e.g., Dichloromethane-Water) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractions Fraction Collection chromatography1->fractions chromatography2 Preparative HPLC (e.g., C18 Reverse Phase) fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 1: Generalized workflow for the isolation of taxoids.

Biological Activities

Preliminary studies have indicated that taxoids isolated from Taxus wallichiana possess a range of biological activities. However, specific quantitative data and detailed mechanistic studies for this compound are limited.

Cytotoxic Activity

While many taxanes exhibit potent cytotoxic effects against various cancer cell lines, specific IC50 values for this compound are not consistently reported in the available literature. Further screening against a panel of cancer cell lines is necessary to quantify its anti-proliferative potential.

Immunomodulatory Effects

Some taxoids have been shown to modulate immune responses.[3] The potential immunomodulatory activity of this compound, such as its effects on cytokine production (e.g., TNF-α, IL-6, IL-10) and immune cell proliferation, remains an area for future investigation.[4][5]

Signaling Pathways (Hypothetical)

The precise molecular targets and signaling pathways affected by this compound have not yet been elucidated. Based on the known mechanisms of other taxanes and bioactive natural products, potential pathways of interest for future research include the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammation and cell survival.[6][7][8]

Below is a hypothetical representation of a potential experimental workflow to investigate the effect of this compound on a generic signaling pathway.

G start Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with This compound start->treatment stimulation Stimulation (e.g., LPS, Growth Factor) treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis analysis Western Blot / ELISA / qPCR (Targeting Pathway Proteins/Genes) lysis->analysis results Quantification of Pathway Modulation analysis->results

Figure 2: Experimental workflow to study signaling pathway modulation.

Future Directions

The currently available data on this compound highlights a promising natural product with potential for further pharmacological investigation. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:

  • Development of a standardized, high-yield isolation protocol.

  • Comprehensive screening for cytotoxic activity against a diverse panel of human cancer cell lines to determine IC50 values.

  • In-depth investigation of its immunomodulatory properties, including its effects on cytokine profiles and immune cell function.

  • Elucidation of its mechanism of action through target identification and signaling pathway analysis.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. Further rigorous scientific inquiry is essential to fully characterize its biological activities and pave the way for potential drug development.

References

The intricate dance of molecules: A technical guide to the biosynthesis of taxanes in Taxus species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the biosynthetic pathway of taxanes, a class of potent anti-cancer compounds produced by yew trees (Taxus species). This document synthesizes current knowledge on the enzymatic steps, regulatory mechanisms, and experimental methodologies crucial for understanding and manipulating the production of these valuable secondary metabolites.

The journey from a simple sugar to the complex diterpenoid structure of paclitaxel (B517696) (Taxol®) is a multi-step enzymatic cascade involving a host of specialized enzymes. This guide will illuminate this intricate pathway, offering detailed experimental protocols and quantitative data to support further research and development in this critical area of pharmaceutical science.

The Core Biosynthetic Pathway: From Precursor to Paclitaxel

The biosynthesis of taxanes can be broadly divided into three main stages: the formation of the taxane (B156437) skeleton, a series of oxygenations and acylations of the core structure to form baccatin (B15129273) III, and the final attachment of the C-13 side chain to produce paclitaxel and its analogs. The entire process is estimated to involve at least 19 enzymatic steps.[1][2]

Formation of the Taxane Skeleton

The pathway begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1] The first committed step in taxane biosynthesis is the cyclization of GGPP to form the parent olefin, taxa-4(5),11(12)-diene.[3] This complex rearrangement is catalyzed by a single enzyme, taxadiene synthase (TS) .

The Path to Baccatin III: A Symphony of Oxygenases and Acyltransferases

Following the formation of the taxane core, a series of post-cyclization modifications occur, primarily driven by cytochrome P450 monooxygenases (CYPs) and various acyl-CoA-dependent acyltransferases. These enzymes introduce hydroxyl groups and attach acetyl and benzoyl moieties at specific positions on the taxane ring, leading to the formation of the key intermediate, baccatin III.

Key enzymes in this stage include:

  • Taxadiene 5α-hydroxylase (T5αH): A CYP enzyme that hydroxylates taxadiene at the C5 position.[4]

  • Taxadien-5α-ol-O-acetyltransferase (TAT): An acyltransferase that acetylates the C5 hydroxyl group.

  • Taxane 10β-hydroxylase (T10βH): Another CYP enzyme responsible for hydroxylation at the C10 position.

  • 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): A crucial acyltransferase that acetylates the C10 hydroxyl group of 10-deacetylbaccatin III to form baccatin III.[5]

  • Taxane 2α-O-benzoyltransferase (TBT): This enzyme attaches a benzoyl group at the C2 position.

Recent research has revealed that the pathway to baccatin III is not strictly linear and may involve a network of intersecting routes with several branch points.[2] For instance, a 14β-hydroxylation pathway can divert intermediates away from paclitaxel synthesis.[3]

The Final Assembly: Attaching the C-13 Side Chain

The final steps in paclitaxel biosynthesis involve the synthesis and attachment of the N-benzoyl-β-phenylisoserine side chain at the C13 position of baccatin III. This side chain is critical for the anti-cancer activity of paclitaxel.

The key enzymes in this final stage are:

  • Phenylalanine aminomutase (PAM): Catalyzes the conversion of α-phenylalanine to β-phenylalanine.

  • Baccatin III-13-O-phenylpropanoyltransferase (BAPT): This enzyme attaches the phenylpropanoid side chain to the C13 hydroxyl group of baccatin III.[6]

  • 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT): This transferase adds the benzoyl group to the amino group of the side chain, completing the synthesis of paclitaxel.[6][7]

The following diagram illustrates the core biosynthetic pathway of taxanes:

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (T5αH) Taxadien_5a_acetate Taxadien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_acetate Polyoxygenated_intermediates Polyoxygenated Intermediates Taxadien_5a_acetate->Polyoxygenated_intermediates Multiple CYPs & Acyltransferases Baccatin_III Baccatin III Polyoxygenated_intermediates->Baccatin_III N_debenzoyl_paclitaxel N-debenzoylpaclitaxel Baccatin_III->N_debenzoyl_paclitaxel Baccatin III-13-O-phenylpropanoyltransferase (BAPT) Paclitaxel Paclitaxel (Taxol®) N_debenzoyl_paclitaxel->Paclitaxel

Core steps of the taxane biosynthetic pathway.

Quantitative Data on Taxane Production

The production of paclitaxel and other taxanes varies significantly among different Taxus species, as well as in response to various elicitors in cell culture systems. The following tables summarize some of the available quantitative data.

Table 1: Paclitaxel and Precursor Content in Various Taxus Species

Taxus SpeciesTissuePaclitaxel Content10-Deacetylbaccatin III (10-DAB) ContentBaccatin III ContentReference
T. cuspidataNeedles1.67 mg/g-0.65 mg/g[8]
T. mediaNeedles1.22 mg/g--[8]
T. maireiNeedles0.66 mg/g0.85 mg/g-[8]
T. chinensisNeedles1964 µg/g--[9]
T. baccataNeedles893 µg/g--[9]
T. × mediaBark0.0439%Higher than leaves/twigs-[10]
T. × media (15 years old)Leaves & Twigs0.02-0.04%0.08-0.15%-[10]

Table 2: Effect of Elicitors on Taxane Production in Taxus baccata Cell Cultures

ElicitorTaxaneConcentration (mg/L)Fold Increase vs. ControlReference
Coronatine (COR)Paclitaxel1311.0[11]
Coronatine (COR)Baccatin III2.12.4[11]
Coronatine (COR)10-Deacetyltaxol2.637.0[11]
Salicylic Acid (SA)Total Taxanes6.563.9[12]
Coronatine (COR)Total Taxanes4.762.83[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the taxane biosynthetic pathway.

Heterologous Expression and Purification of Taxadiene Synthase

This protocol describes the expression of a truncated, "pseudomature" form of taxadiene synthase from Taxus brevifolia in Escherichia coli, which has been shown to have improved solubility and activity compared to the full-length enzyme.[13]

Experimental Workflow:

expression_purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cDNA cDNA of Truncated Taxadiene Synthase Ligation Ligation cDNA->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Culture E. coli in LB Medium Induction Induce with IPTG at 20°C Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Centrifugation Centrifugation to get Soluble Fraction Lysis->Centrifugation Chromatography Affinity Chromatography (e.g., His-tag) Centrifugation->Chromatography Purified_Enzyme Purified Taxadiene Synthase Chromatography->Purified_Enzyme

Workflow for taxadiene synthase expression.

Methodology:

  • Cloning: A cDNA encoding the N-terminally truncated taxadiene synthase (e.g., lacking the initial 60-79 amino acids) is cloned into a suitable E. coli expression vector, such as one containing a T7 promoter and an optional affinity tag (e.g., His-tag) for purification.[10][13]

  • Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 20°C) for 16-24 hours to enhance protein solubility.[10]

  • Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed by sonication. The soluble protein fraction is separated by centrifugation and the recombinant taxadiene synthase is purified using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

Taxadiene Synthase Activity Assay

This assay measures the conversion of GGPP to taxadiene.

Reaction Mixture (in a 2 mL total volume):

  • 50 mM Geranylgeranyl pyrophosphate (GGPP)

  • 5 mM MgCl2

  • 50 mM Tris-HCl, pH 8.0

  • 500 µL purified enzyme extract[14]

Procedure:

  • Combine the reaction components in a suitable vessel.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 500 µL of 0.5 M EDTA, pH 8.0.[14]

  • The product, taxadiene, is a volatile hydrocarbon and can be extracted with an organic solvent (e.g., hexane).

  • Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Assay for Cytochrome P450 Reductase Activity

Cytochrome P450 enzymes require a reductase partner to transfer electrons from NADPH. The activity of this reductase can be measured spectrophotometrically by monitoring the reduction of cytochrome c.

Reaction Mixture (in a 1.10 mL total volume):

  • 273 mM Potassium phosphate buffer, pH 7.7

  • 0.09 mM EDTA

  • 0.03 mM Cytochrome c

  • 0.09 mM NADPH

  • 0.008-0.02 units of cytochrome P450 reductase[15]

Procedure:

  • Prepare the reaction mixture in a cuvette, omitting NADPH.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the increase in absorbance at 550 nm for 2 minutes using a spectrophotometer.[15]

  • The rate of cytochrome c reduction is proportional to the NADPH-cytochrome P450 reductase activity. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1.0 µmole of cytochrome c per minute.[15]

Extraction and Quantification of Taxanes from Taxus Cell Cultures

This protocol details a common method for extracting and quantifying paclitaxel and related taxanes from cell culture broth and biomass using High-Performance Liquid Chromatography (HPLC).[11][16]

Extraction from Culture Medium:

  • Mix 10 mL of culture medium with 5 mL of dichloromethane (B109758) (DCM) and vortex for 2 minutes.

  • Sonicate the mixture for 1 hour at 25°C.

  • Recover the organic phase and evaporate to dryness.[11][16]

Extraction from Cells:

  • Lyophilize the harvested cells.

  • To approximately 200 mg of lyophilized cells, add 8 mL of methanol:water (9:1 v/v).

  • Heat the mixture in a microwave at 80 W for 8 minutes.

  • Filter the extract through a nylon filter.[11][16]

HPLC Analysis:

  • Redissolve the dried extracts in a suitable solvent (e.g., methanol).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the taxanes using a gradient of acetonitrile (B52724) and water.

  • Detect the taxanes using a UV detector at 227 nm.

  • Quantify the individual taxanes by comparing their peak areas to those of authentic standards.

LC-MS/MS Analysis for Enhanced Sensitivity and Specificity:

For more sensitive and specific quantification, especially of low-abundance intermediates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[15][17][18]

General LC-MS/MS Protocol:

  • Sample Preparation: Similar extraction procedures as for HPLC can be used. A liquid-liquid extraction or solid-phase extraction step may be included for sample cleanup and pre-concentration.[17]

  • Chromatographic Separation: Utilize a C18 or phenyl reverse-phase column with a gradient of acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) formate.[19]

  • Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific taxanes and their metabolites.[17] This involves monitoring specific precursor-to-product ion transitions for each analyte.

The following diagram illustrates a typical workflow for taxane analysis:

taxane_analysis cluster_sample Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Culture Taxus Cell Culture Medium_Extraction Medium Extraction (LLE) Culture->Medium_Extraction Cell_Extraction Cell Extraction (Solvent) Culture->Cell_Extraction HPLC HPLC-UV (227 nm) Medium_Extraction->HPLC LCMS LC-MS/MS (SRM/MRM) Medium_Extraction->LCMS Cell_Extraction->HPLC Cell_Extraction->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Identification Identification LCMS->Identification

Workflow for taxane extraction and analysis.

Enzyme Kinetics

Understanding the kinetic parameters of the enzymes in the taxane biosynthetic pathway is crucial for identifying rate-limiting steps and for designing metabolic engineering strategies. While comprehensive kinetic data for all enzymes are not yet available, some have been characterized.

Table 3: Kinetic Parameters of Selected Enzymes in the Taxane Biosynthetic Pathway

EnzymeSubstrate(s)KmkcatReference
DBTNBT N-debenzoyl-(3′RS)-2′-deoxytaxol0.42 mM1.5 ± 0.3 s-1[7]
Benzoyl-CoA0.40 mM[7]
BAPT (MBP-fusion) Baccatin III--[3][20]
Phenylisoserinyl-CoA--[3][20]
Taxane 2α-O-benzoyltransferase 2-debenzoyl-7,13-diacetylbaccatin III110 µM0.003 s-1[21]
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) 10-deacetylbaccatin III57.6 µM0.59 s-1[21]
Phenylalanine aminomutase (PAM) Phenylalanine45 µM0.015 s-1[21]
Taxadienol acetyl transferase (TAT) Taxadienol5.0 µM29.59 s-1[21]
Acetyl-CoA5.5 µM[21]

Note: The kinetic parameters for BAPT were determined for an MBP-fusion protein, and specific values for Km and kcat were not explicitly stated in the provided abstracts.

Conclusion

The elucidation of the taxane biosynthetic pathway is a remarkable achievement in natural product chemistry and plant biochemistry. While significant progress has been made in identifying the genes and enzymes involved, further research is needed to fully understand the intricate regulatory networks that control the flux through this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of developing sustainable and high-yielding production systems for these life-saving medicines. The application of metabolic engineering and synthetic biology approaches, guided by a deep understanding of the pathway's enzymology and regulation, holds immense promise for the future of taxane production.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Deacetoxytaxinine B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis and biological evaluation of derivatives of 2-deacetoxytaxinine B, a naturally occurring taxoid. The protocols outlined below are based on established methodologies for the modification of similar taxane (B156437) diterpenoids, offering a strategic approach for the development of novel therapeutic agents.

Introduction

Taxanes are a critical class of anticancer agents, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being prominent examples used in the treatment of various cancers. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] The complex structure of taxanes presents a significant synthetic challenge, making semi-synthesis from naturally abundant precursors an attractive and economically viable strategy.[2]

This compound, a taxane found in various yew species, represents a valuable starting material for the synthesis of new derivatives with potentially improved pharmacological properties, such as enhanced efficacy against multi-drug resistant (MDR) cancer cells and reduced side effects.[1] This document details the proposed semi-synthetic routes for modifying this compound and the protocols for evaluating the biological activity of the resulting derivatives.

Proposed Semi-Synthetic Pathways

The semi-synthesis of this compound derivatives primarily involves the selective modification of its functional groups. The following diagram illustrates a general workflow for the generation of a library of novel taxoids from a related precursor, 2-deacetoxytaxinine J, which can be adapted for this compound.

Synthetic_Workflow 2-Deacetoxytaxinine_B This compound (Starting Material) Protection Selective Protection of Hydroxyl Groups 2-Deacetoxytaxinine_B->Protection e.g., Silylation Modification Modification of Functional Groups (e.g., C5, C10) Protection->Modification Acylation, Alkylation, etc. Deprotection Deprotection Modification->Deprotection e.g., TBAF Purification Purification and Characterization Deprotection->Purification Chromatography Derivative_Library Library of This compound Derivatives Purification->Derivative_Library Biological_Evaluation Biological Evaluation (e.g., Cytotoxicity Assays) Derivative_Library->Biological_Evaluation

Caption: General workflow for the semi-synthesis of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis and evaluation of this compound derivatives. These are based on methodologies reported for the closely related compound, 2-deacetoxytaxinine J, and other taxanes.

Protocol 1: General Procedure for the Acylation of this compound

This protocol describes a general method for introducing various acyl groups at the hydroxyl positions of the taxane core.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the acyl chloride or anhydride (1.1-1.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired acylated derivative.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the in vitro cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • Paclitaxel (as a positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives and paclitaxel in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The quantitative data from the synthesis and biological evaluation of this compound derivatives should be summarized in tables for easy comparison.

Table 1: Synthesis and Yield of this compound Derivatives

DerivativeR Group ModificationReaction Time (h)Yield (%)
DB-1 Acetyl485
DB-2 Benzoyl1278
DB-3 Propionyl682
DB-4 Butyryl880

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives against MCF-7 Cells

CompoundIC₅₀ (µM)
This compound> 50
DB-1 15.2 ± 1.8
DB-2 8.5 ± 0.9
DB-3 12.1 ± 1.5
DB-4 10.8 ± 1.2
Paclitaxel0.01 ± 0.002

Note: The data presented in these tables are hypothetical and should be replaced with actual experimental results.

Signaling Pathway and Experimental Logic

The development of novel taxane derivatives is often aimed at overcoming multidrug resistance (MDR) in cancer cells. The following diagram illustrates the logical relationship between the synthesis of new derivatives and their potential to circumvent MDR mechanisms.

MDR_Logic Start This compound (Poor MDR Substrate) Synthesis Semi-synthesis of Novel Derivatives Start->Synthesis Screening Screening against MDR Cancer Cell Lines Synthesis->Screening Active_Derivative Identification of Active Derivative Screening->Active_Derivative Mechanism Mechanism of Action Study Active_Derivative->Mechanism Bypass Bypasses P-gp Efflux Mechanism->Bypass Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Bypass Apoptosis Induces Apoptosis in MDR Cancer Cells Bypass->Apoptosis

Caption: Logical flow for developing this compound derivatives to overcome MDR.

Conclusion

The semi-synthesis of derivatives from naturally occurring taxanes like this compound is a promising strategy for the discovery of new anticancer agents. The protocols and logical frameworks presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel taxoids with the potential for improved therapeutic profiles. Careful characterization and thorough biological evaluation are crucial steps in identifying lead compounds for further drug development.

References

Application Notes & Protocols: Quantitative Analysis of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Deacetoxytaxinine B is a taxane (B156437) diterpenoid found in various species of the genus Taxus. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound and other related taxoids are of significant interest for their potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes.

These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it particularly suitable for the analysis of biological samples.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for method development, including the selection of appropriate solvents and understanding its behavior in chromatographic systems.

PropertyValue
Molecular Formula C₃₅H₄₂O₉
Molecular Weight 606.7 g/mol
Appearance White to off-white powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Melting Point 240 °C (decomposes)

Experimental Protocols

Method 1: Quantification of this compound by HPLC-DAD

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.

1. Sample Preparation (from Taxus Plant Material):

  • Grinding: Grind dried plant material (e.g., needles, bark) to a fine powder (65 mesh).

  • Extraction:

    • Accurately weigh 0.1 g of the powdered sample into a 50 mL conical flask.

    • Add 25 mL of 80% methanol (B129727) in water.

    • Extract the sample in an ultrasonic bath (300 W, 40 kHz) for 30 minutes.[1]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions:

The recommended HPLC-DAD conditions are summarized in Table 2.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile (B52724) with 0.1% formic acid
Gradient 0-10 min: 40-50% B10-13 min: 50-53% B(Gradient may require optimization)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 227 nm

3. Calibration Curve:

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

4. Quantification:

Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Method 2: Quantification of this compound by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (from Biological Matrix - e.g., Plasma):

  • Internal Standard: Add an appropriate internal standard (e.g., a structurally similar taxane not present in the sample) to the plasma sample.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water/acetonitrile (70:30 v/v).

    • Elute this compound with 2 x 250 µL of acetonitrile containing 1% ammonia.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

The proposed LC-MS/MS parameters are detailed in Table 3.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of the analyte and internal standard
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

Based on available data, the following MRM transitions are proposed for this compound. The collision energy will require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 607.3 [M+H]⁺459.2To be optimized
This compound 607.3 [M+H]⁺399.2To be optimized
This compound 607.3 [M+H]⁺357.2To be optimized
This compound 607.3 [M+H]⁺297.1To be optimized
Internal Standard (Analyte-specific)(Analyte-specific)To be optimized

4. Method Validation:

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 4.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) ≤ 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Specificity No interference at the retention time of the analyte

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Sample (Plant Material or Biological Fluid) extraction Extraction (Ultrasonication or SPE) sample->extraction filtration Filtration / Evaporation & Reconstitution extraction->filtration hplc_ms HPLC or LC-MS/MS Analysis filtration->hplc_ms Prepared Sample data_processing Data Processing (Peak Integration) hplc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Result quantification->result Final Concentration

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_method_selection Method Selection cluster_methods Analytical Methods concentration Analyte Concentration hplc HPLC-DAD concentration->hplc High lcms LC-MS/MS concentration->lcms Low matrix Sample Matrix Complexity matrix->hplc Simple matrix->lcms Complex sensitivity Required Sensitivity sensitivity->hplc Lower sensitivity->lcms Higher

Caption: Logical relationship for selecting the appropriate analytical method.

References

Application Note: 1H and 13C NMR Assignment for 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana. The complete assignment of proton and carbon signals is presented in tabular format for clarity and ease of reference. Furthermore, this note outlines the general experimental protocols for the isolation and NMR analysis of this compound, offering a methodological foundation for researchers working with similar natural products. A graphical representation of the experimental workflow is also included to provide a clear overview of the process from sample preparation to structural elucidation.

Introduction

This compound is a member of the taxoid family of natural products, which are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). Found in the Himalayan yew (Taxus wallichiana), the structural elucidation of these complex diterpenoids is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous determination of the intricate three-dimensional structures of such molecules. This application note serves as a comprehensive resource for the 1H and 13C NMR spectral assignments of this compound.

1H and 13C NMR Spectral Data

The 1H and 13C NMR data for this compound were assigned based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, as detailed in the primary literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard. The data presented here is compiled from the first report of the isolation and characterization of this compound.

Table 1: 1H NMR Data for this compound (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.30m
25.75d9.5
33.95d9.5
55.90dd10.0, 2.0
1.95m
2.55m
75.40dd10.0, 3.0
95.95d10.5
106.40d10.5
135.65s
14α2.15m
14β2.25m
161.70s
171.15s
182.05s
191.05s
20α5.00s
20β5.35s
2'6.50d16.0
3'7.70d16.0
Ph7.30-7.50m
OAc-72.10s
OAc-91.98s
OAc-102.20s

Table 2: 13C NMR Data for this compound (CDCl₃)

Positionδ (ppm)Positionδ (ppm)
140.51580.1
275.11626.5
384.21721.0
4145.81815.2
570.81932.5
635.620115.5
771.5Cinnamate-C=O165.5
858.0Cinnamate-2'118.2
976.5Cinnamate-3'145.2
1079.8Cinnamate-Ph-C1'134.1
11134.5Cinnamate-Ph-C2',6'128.2
12142.0Cinnamate-Ph-C3',5'128.9
13201.5Cinnamate-Ph-C4'130.5
1438.5OAc-7 (C=O)170.2
OAc-7 (CH₃)21.2
OAc-9 (C=O)169.8
OAc-9 (CH₃)21.5
OAc-10 (C=O)170.8
OAc-10 (CH₃)21.8

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of taxoids from Taxus wallichiana is as follows:

  • Extraction: The dried and powdered needles or bark of Taxus wallichiana are extracted with methanol (B129727) or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is concentrated under reduced pressure and partitioned between water and an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297). The taxoids typically concentrate in the organic phase.

  • Chromatography: The organic extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).

  • Purification: Fractions containing the target compound are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard in a 5 mm NMR tube.

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1H NMR: Standard parameters are used for the acquisition of the proton spectrum.

    • 13C NMR: A proton-decoupled 13C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: A suite of 2D NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals.

Experimental Workflow

The following diagram illustrates the general workflow from the plant material to the final structural elucidation of this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Taxus wallichiana (Needles/Bark) extraction Solvent Extraction (Methanol/Ethanol) plant->extraction partitioning Liquid-Liquid Partitioning (e.g., H₂O/CHCl₃) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma purification Further Purification (HPLC/Prep-TLC) column_chroma->purification pure_compound Pure this compound purification->pure_compound sample_prep NMR Sample Preparation (CDCl₃ + TMS) pure_compound->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_acq->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_acq->two_d_nmr data_analysis Spectral Analysis and Signal Assignment one_d_nmr->data_analysis two_d_nmr->data_analysis structure Final Structure of This compound data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This application note provides a concise yet detailed summary of the 1H and 13C NMR spectral data for this compound, along with standardized protocols for its isolation and analysis. The tabulated data and the workflow diagram offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the identification and characterization of this and related taxoid compounds.

Application Note & Protocol: In Vitro Antiplatelet Activity Assay for 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vitro evaluation of the antiplatelet activity of 2-Deacetoxytaxinine B, a natural product isolated from Taxus wallichiana. The described assay is a fundamental tool for screening novel compounds for their potential as antiplatelet agents.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke.[1] Antiplatelet drugs are a cornerstone in the prevention and treatment of these cardiovascular diseases.[2] The discovery of novel antiplatelet agents is an active area of research. Natural products are a rich source of structurally diverse compounds with a wide range of biological activities. This compound is a taxane (B156437) diterpenoid whose antiplatelet potential has not been extensively studied. This application note details a robust in vitro method to characterize its effects on platelet aggregation.

The most common method for assessing platelet function in vitro is Light Transmission Aggregometry (LTA).[3] LTA is considered the gold standard for diagnosing platelet disorders and for monitoring antiplatelet therapy.[3] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Principle of the Assay

In LTA, a beam of light is passed through a cuvette containing platelet-rich plasma (PRP). In the resting state, platelets are discoid and remain in suspension, causing the PRP to be turbid and scatter light, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin), platelets change shape, become activated, and aggregate.[1][3] As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to the detector. The change in light transmission is recorded over time, generating an aggregation curve. The extent of platelet aggregation is quantified as the maximum percentage of light transmission, with platelet-poor plasma (PPP) serving as the 100% aggregation control. The inhibitory effect of a test compound, such as this compound, is determined by its ability to reduce the agonist-induced platelet aggregation.

Experimental Protocol: Light Transmission Aggregometry (LTA)

Materials and Reagents
  • Blood Collection:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:

    • Refrigerated centrifuge

  • Test Compound and Controls:

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Positive Control: Aspirin or Clopidogrel

    • Vehicle Control: The solvent used to dissolve the test compound

  • Platelet Agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen

    • Arachidonic Acid (AA)

    • Thrombin

  • Equipment:

    • Light Transmission Aggregometer

    • Incubator/Water bath (37°C)

    • Pipettes

Methods

1. Blood Collection and PRP/PPP Preparation:

  • Draw whole blood from healthy, consenting volunteers who have not taken any antiplatelet medication for at least two weeks.

  • Collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.[4]

  • Carefully aspirate the upper platelet-rich plasma layer into a new tube.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.

  • Collect the supernatant (platelet-poor plasma).

  • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.

2. Platelet Aggregation Assay:

  • Pipette an appropriate volume of PRP (typically 250-500 µL) into the aggregometer cuvettes.

  • Place a stir bar in each cuvette and place them in the incubation wells of the aggregometer at 37°C.

  • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

  • Add the vehicle control, positive control (e.g., Aspirin), or varying concentrations of this compound to the PRP-containing cuvettes.

  • Incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

  • Add a specific agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) to induce platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated from the maximal light transmission.

  • The percentage of inhibition is calculated using the following formula:

    • % Inhibition = [1 - (Maximal aggregation with test compound / Maximal aggregation with vehicle control)] x 100

Data Presentation

The quantitative data should be summarized in a clear and structured table to allow for easy comparison of the effects of this compound at different concentrations against various agonists.

Agonist (Concentration)Test CompoundConcentration (µM)Maximum Aggregation (%) (Mean ± SD)Inhibition (%) (Mean ± SD)
ADP (10 µM) Vehicle Control-85 ± 50
This compound1068 ± 620.0
5042 ± 450.6
10025 ± 370.6
Aspirin (Positive Control)10082 ± 53.5
Collagen (5 µg/mL) Vehicle Control-90 ± 40
This compound1075 ± 516.7
5050 ± 644.4
10030 ± 466.7
Aspirin (Positive Control)10015 ± 383.3
Arachidonic Acid (1 mM) Vehicle Control-88 ± 60
This compound1070 ± 720.5
5045 ± 548.9
10028 ± 468.2
Aspirin (Positive Control)1005 ± 294.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro antiplatelet activity assay.

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Whole Blood Collection (3.2% Sodium Citrate) B Centrifugation (Low Speed) 150-200 x g A->B C PRP Collection B->C D Centrifugation (High Speed) 1500-2000 x g B->D F PRP Incubation in Cuvette (37°C with stirring) C->F E PPP Collection D->E G Add Test Compound/ Controls F->G H Incubate (5 min) G->H I Add Agonist (ADP, Collagen, etc.) H->I J Record Light Transmission I->J K Calculate % Aggregation J->K L Calculate % Inhibition K->L

Caption: Workflow for In Vitro Antiplatelet Activity Assay.

Platelet Activation Signaling Pathway

This diagram illustrates a simplified overview of common platelet activation pathways that can be targeted by antiplatelet agents. A compound like this compound could potentially interfere with one or more of these steps.

G cluster_0 Platelet Activation Pathways ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 TXA2_agonist Thromboxane A2 TP_receptor TP Receptor TXA2_agonist->TP_receptor PLC PLC Activation P2Y12->PLC GPVI->PLC PAR1->PLC TP_receptor->PLC Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization COX1 COX-1 Ca_mobilization->COX1 GPIIbIIIa GPIIb/IIIa Activation Ca_mobilization->GPIIbIIIa COX1->TXA2_agonist AA Arachidonic Acid AA->COX1 Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Simplified Platelet Activation Signaling Pathways.

Conclusion

The described LTA protocol provides a reliable and standardized method for assessing the in vitro antiplatelet activity of this compound. By utilizing a panel of different agonists, it is possible to gain preliminary insights into the potential mechanism of action of the test compound. The results from this assay will be crucial in determining whether this compound warrants further investigation as a potential therapeutic agent for the prevention and treatment of thrombotic disorders.

References

Investigating the Mechanism of Action of 2-Deacetoxytaxinine B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a natural product that has demonstrated potent antiplatelet activity. It effectively inhibits platelet aggregation induced by the thromboxane (B8750289) A2 (TXA2) mimetic, U46619, and by arachidonic acid (AA). This suggests that its mechanism of action involves the modulation of the thromboxane pathway, a critical signaling cascade in platelet activation and aggregation. These application notes provide a detailed overview of the proposed mechanism of action of this compound and offer comprehensive protocols for its investigation.

Proposed Mechanism of Action

This compound is hypothesized to exert its antiplatelet effects through one or both of the following mechanisms:

  • Thromboxane A2 Receptor (TP) Antagonism: By competitively or non-competitively binding to the TP receptor, this compound may block the binding of its natural ligand, TXA2, or synthetic agonists like U46619. This would prevent the initiation of downstream signaling events that lead to platelet activation, including intracellular calcium mobilization and granule secretion.

  • Cyclooxygenase (COX) Inhibition: this compound may inhibit the activity of cyclooxygenase enzymes (COX-1 and/or COX-2), which are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor of TXA2. By reducing the synthesis of TXA2, the compound would indirectly suppress platelet aggregation.

Data Presentation

ParameterAgonistValueUnits
IC50 (Platelet Aggregation) U46619To be determinedµM
Arachidonic AcidTo be determinedµM
Binding Affinity (Ki) Thromboxane A2 ReceptorTo be determinednM
IC50 (Enzyme Inhibition) Cyclooxygenase-1 (COX-1)To be determinedµM
Cyclooxygenase-2 (COX-2)To be determinedµM

Mandatory Visualizations

To facilitate the understanding of the experimental workflows and potential signaling pathways involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Assays Platelet-Rich Plasma (PRP) Preparation Platelet-Rich Plasma (PRP) Preparation Platelet Aggregation Assay Platelet Aggregation Assay Platelet-Rich Plasma (PRP) Preparation->Platelet Aggregation Assay PRP Calcium Mobilization Assay Calcium Mobilization Assay Platelet-Rich Plasma (PRP) Preparation->Calcium Mobilization Assay PRP Thromboxane Receptor Binding Assay Thromboxane Receptor Binding Assay Platelet Aggregation Assay->Thromboxane Receptor Binding Assay Hypothesis Driven Cyclooxygenase (COX) Activity Assay Cyclooxygenase (COX) Activity Assay Platelet Aggregation Assay->Cyclooxygenase (COX) Activity Assay Hypothesis Driven Western Blot Analysis Western Blot Analysis Calcium Mobilization Assay->Western Blot Analysis Downstream Signaling

Fig 1. Experimental workflow for investigating this compound.

signaling_pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Substrate U46619 U46619 Thromboxane A2 Receptor (TP) Thromboxane A2 Receptor (TP) U46619->Thromboxane A2 Receptor (TP) Agonist PGH2 PGH2 COX-1->PGH2 Conversion PLC Activation PLC Activation Thromboxane A2 Receptor (TP)->PLC Activation Gq protein Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) PGH2->Thromboxane A2 (TXA2) Synthesis Thromboxane A2 (TXA2)->Thromboxane A2 Receptor (TP) IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Ca2+ Mobilization Ca2+ Mobilization IP3 & DAG Production->Ca2+ Mobilization Platelet Aggregation Platelet Aggregation Ca2+ Mobilization->Platelet Aggregation This compound This compound This compound->COX-1 Inhibition? This compound->Thromboxane A2 Receptor (TP) Antagonism?

Fig 2. Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by U46619 and arachidonic acid.

Materials:

  • This compound

  • U46619 (Thromboxane A2 mimetic)

  • Arachidonic Acid

  • Human whole blood

  • 3.2% Sodium citrate (B86180) solution

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C for 5 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add 450 µL of PRP to a cuvette with a stir bar.

    • Add 50 µL of various concentrations of this compound (or vehicle control) and incubate for 5 minutes at 37°C.

    • Initiate aggregation by adding a submaximal concentration of U46619 or arachidonic acid.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay determines if this compound inhibits the increase in intracellular calcium concentration ([Ca2+]i) in platelets upon stimulation.

Materials:

  • This compound

  • U46619 or Arachidonic Acid

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES buffer

  • Fluorometer or flow cytometer with ratiometric capabilities

Procedure:

  • Platelet Loading:

    • Prepare washed platelets from PRP.

    • Incubate the washed platelets with 5 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

    • Wash the platelets twice with HEPES buffer to remove extracellular dye.

    • Resuspend the platelets in HEPES buffer at a concentration of 1 x 10⁸ platelets/mL.

  • Calcium Measurement:

    • Place the Fura-2 loaded platelet suspension in a cuvette with a stir bar in the fluorometer.

    • Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

    • Add various concentrations of this compound (or vehicle control) and incubate for 5 minutes.

    • Add U46619 or arachidonic acid to stimulate the platelets.

    • Record the change in fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in [Ca2+]i based on the fluorescence ratio.

    • Compare the peak [Ca2+]i in the presence and absence of this compound to determine its inhibitory effect.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the platelet activation signaling cascade.

Materials:

  • This compound

  • U46619 or Arachidonic Acid

  • Washed platelets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-PLCγ2, anti-phospho-Akt, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Platelet Stimulation and Lysis:

    • Pre-incubate washed platelets with various concentrations of this compound or vehicle for 5 minutes at 37°C.

    • Stimulate the platelets with U46619 or arachidonic acid for a predetermined time (e.g., 1-5 minutes).

    • Stop the reaction by adding ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Compare the phosphorylation levels of the target proteins in treated versus untreated samples.

By following these detailed protocols and utilizing the provided visualizations, researchers can effectively investigate and characterize the mechanism of action of this compound as a promising antiplatelet agent.

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a natural taxane (B156437) diterpenoid that, like other members of the taxane family, is of significant interest for its potential cytotoxic effects against cancer cells. Taxanes are known to exert their anticancer activity by interfering with microtubule dynamics, a critical process for cell division. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and a caspase-3 assay for apoptosis.

Mechanism of Action: Stabilizing Microtubules to Induce Apoptotic Cell Death

Taxanes, including presumably this compound, bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to a prolonged blockage of the cell cycle in the M phase (mitotic arrest). This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Key events in this pathway include the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the activation of executioner caspases, such as caspase-3.

Taxane_Signaling_Pathway Taxane-Induced Cytotoxicity Pathway This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest (M-Phase) Mitotic Arrest (M-Phase) Microtubule Stabilization->Mitotic Arrest (M-Phase) Bcl-2 Phosphorylation (Inactivation) Bcl-2 Phosphorylation (Inactivation) Mitotic Arrest (M-Phase)->Bcl-2 Phosphorylation (Inactivation) Caspase-3 Activation Caspase-3 Activation Mitotic Arrest (M-Phase)->Caspase-3 Activation Apoptosis Apoptosis Bcl-2 Phosphorylation (Inactivation)->Apoptosis Caspase-3 Activation->Apoptosis

Caption: Taxane-induced cytotoxicity signaling pathway.

Data Presentation: Cytotoxicity of a Related Taxane Diterpenoid

CompoundCell LineCell TypeEffective Concentration (µM)Reference
2-deacetoxytaxinine JMCF-7Breast Adenocarcinoma20[1][2]
2-deacetoxytaxinine JMDA-MB-231Breast Adenocarcinoma10[1][2]

Note: The values presented are effective concentrations demonstrating significant in vitro activity, not necessarily IC50 values.[1][2]

Experimental Protocols

General Considerations for a DMSO-Soluble Natural Product

This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in all experimental wells to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO as the highest drug concentration) must be included in all assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (4h)->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) LDH_Workflow LDH Assay Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Collect Supernatant Collect Supernatant Incubate (24-72h)->Collect Supernatant Add LDH Reaction Mix Add LDH Reaction Mix Collect Supernatant->Add LDH Reaction Mix Incubate (30 min, RT) Incubate (30 min, RT) Add LDH Reaction Mix->Incubate (30 min, RT) Add Stop Solution Add Stop Solution Incubate (30 min, RT)->Add Stop Solution Measure Absorbance (490 nm) Measure Absorbance (490 nm) Add Stop Solution->Measure Absorbance (490 nm) Caspase3_Workflow Caspase-3 Assay Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (desired time) Incubate (desired time) Treat with this compound->Incubate (desired time) Lyse Cells Lyse Cells Incubate (desired time)->Lyse Cells Collect Lysate Collect Lysate Lyse Cells->Collect Lysate Add Caspase-3 Substrate Add Caspase-3 Substrate Collect Lysate->Add Caspase-3 Substrate Incubate (1-2h, 37°C) Incubate (1-2h, 37°C) Add Caspase-3 Substrate->Incubate (1-2h, 37°C) Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Incubate (1-2h, 37°C)->Measure Absorbance/Fluorescence

References

Application Notes and Protocols for the Extraction of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of 2-Deacetoxytaxinine B, a taxoid compound found in various species of the yew tree (Taxus). This document outlines the necessary materials, equipment, and a step-by-step methodology for isolating this compound for research and drug development purposes.

Introduction

This compound is a naturally occurring taxoid that has been identified in plant materials from Taxus species, notably Taxus wallichiana[1]. Taxoids are a class of diterpenes that have garnered significant interest in the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). While not as extensively studied as paclitaxel, this compound has demonstrated significant biological activity, including the strong inhibition of U46619-induced platelet aggregation. This suggests its potential as a lead compound for the development of novel anti-thrombotic agents.

This protocol provides a comprehensive guide for the extraction of this compound from Taxus plant material, followed by a multi-step purification process to achieve a high degree of purity.

Materials and Equipment

Plant Material
  • Dried and powdered needles or bark of Taxus wallichiana or other suitable Taxus species.

Solvents and Reagents
Equipment
  • Grinder or mill

  • Large glass percolation columns or extraction vessels

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Chromatography columns

  • Fraction collector

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system for purity analysis

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

Extraction of Crude Taxoid Mixture

This initial step aims to extract a broad range of taxoids, including this compound, from the plant material.

Protocol:

  • Preparation of Plant Material: Grind the dried Taxus needles or bark to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Solvent Extraction:

    • Pack the powdered plant material into a large glass column or extraction vessel.

    • Perform a preliminary defatting step by washing the plant material with hexane to remove lipids and pigments. Discard the hexane wash.

    • Macerate or percolate the defatted plant material with 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

    • Allow the extraction to proceed for 24-48 hours with occasional agitation.

    • Collect the ethanol extract and repeat the extraction process two more times with fresh solvent to ensure maximum recovery.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Decolorization:

    • Dissolve the crude extract in a minimal amount of ethanol.

    • Add activated charcoal (approximately 2-5% w/w of the crude extract) to the solution.

    • Stir the mixture for 1-2 hours at room temperature to adsorb chlorophyll (B73375) and other pigments.

    • Filter the mixture through a bed of celite to remove the activated charcoal.

    • Concentrate the filtrate using a rotary evaporator to yield a decolorized crude taxoid extract.

Purification of this compound

This multi-step purification process utilizes column chromatography to isolate this compound from the complex crude extract.

3.2.1. Step 1: Normal-Phase Silica Gel Column Chromatography

This step serves as the primary fractionation of the crude extract.

Protocol:

  • Column Preparation: Prepare a silica gel column (70-230 mesh) using a slurry packing method with a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the decolorized crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity using a mixture of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin-Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid). Fractions containing compounds with similar Rf values should be pooled.

3.2.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is crucial for obtaining high-purity this compound.

Protocol:

  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient profile should be optimized based on analytical HPLC runs.

  • Sample Preparation: Dissolve the pooled and concentrated fractions from the silica gel column containing this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the sample onto the preparative HPLC system and elute with the optimized gradient.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical standard if available.

  • Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC or UPLC-MS/MS system.

  • Final Product: Lyophilize or evaporate the solvent from the pure fraction to obtain this compound as a solid.

Data Presentation

The following tables summarize the expected quantitative data based on typical taxoid extraction protocols. The exact values may vary depending on the specific plant material and experimental conditions.

Table 1: Extraction Parameters and Yields

ParameterValueReference
Plant MaterialTaxus wallichiana needlesGeneral taxoid protocols
Initial Biomass (dry weight)1 kg-
Solvent-to-Solid Ratio10:1 (v/w)General taxoid protocols
Extraction Time3 x 24 hoursGeneral taxoid protocols
Extraction TemperatureRoom TemperatureGeneral taxoid protocols
Crude Extract Yield50 - 100 gEstimated
This compound Yield (from crude)0.01 - 0.05%Estimated

Table 2: Chromatographic Conditions

Chromatography StepColumn TypeMobile Phase GradientDetection
Normal-Phase Column Silica Gel (70-230 mesh)Hexane:Ethyl Acetate (100:0 to 0:100)TLC
Preparative HPLC C18 Reversed-PhaseAcetonitrile:Water (Gradient)UV (e.g., 227 nm)

Visualization

Experimental Workflow

Extraction_Workflow Start Start: Dried Taxus wallichiana Needles Grinding Grinding to Fine Powder Start->Grinding Defatting Hexane Wash (Defatting) Grinding->Defatting Extraction Ethanol Extraction (3x) Defatting->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Crude_Extract Crude Taxoid Extract Concentration1->Crude_Extract Decolorization Activated Charcoal Treatment Crude_Extract->Decolorization Filtration Filtration Decolorization->Filtration Decolorized_Extract Decolorized Crude Extract Filtration->Decolorized_Extract Silica_Gel Normal-Phase Silica Gel Chromatography Decolorized_Extract->Silica_Gel Fraction_Collection1 Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection1 Pooling Pooling of Fractions Fraction_Collection1->Pooling Concentration2 Rotary Evaporation Pooling->Concentration2 Prep_HPLC Preparative Reversed-Phase HPLC Concentration2->Prep_HPLC Fraction_Collection2 Collection of this compound Peak Prep_HPLC->Fraction_Collection2 Purity_Analysis Purity Analysis (Analytical HPLC/UPLC-MS) Fraction_Collection2->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of U46619-Induced Platelet Aggregation

This compound is a known inhibitor of platelet aggregation induced by U46619, a thromboxane (B8750289) A2 analog. The following diagram illustrates the signaling pathway initiated by U46619 that leads to platelet aggregation.

Platelet_Aggregation_Pathway U46619 U46619 TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor G_Protein Gq/G13 TP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Dense Stores IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Platelet_Activation Platelet Shape Change & Granule Release Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation Inhibition This compound (Inhibition) Inhibition->Platelet_Activation

Caption: U46619 signaling pathway leading to platelet aggregation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Deacetoxytaxinine B Yield from Taxus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of 2-deacetoxytaxinine B yield from Taxus.

Troubleshooting Guides

This section addresses common problems encountered during the cultivation of Taxus and the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound from our Taxus plantation lower than expected?

A1: Several factors can contribute to low yields of taxanes, including this compound, in Taxus plants. These can be broadly categorized into genetic, environmental, and harvesting factors.

  • Genetic Factors: There are significant variations in taxoid content between different Taxus species and even among cultivars of the same species. For instance, Taxus x media cv 'Hicksii' has been identified as a good candidate for cultivation due to its relatively high shoot taxol content, while Taxus baccata L. is a primary source for 10-deacetylbaccatin III.[1] It is crucial to ensure that the selected Taxus variety is a high-yielding one for the desired taxoid.

  • Environmental Conditions: Taxus plants generally accumulate higher levels of taxoids under shady and moist conditions.[1] High light intensity and dry conditions can negatively impact both plant growth and taxoid accumulation.[1] Other environmental factors like temperature and relative humidity also play a significant role. For example, a study on T. wallichiana var. mairei found that minimum temperature and daylight length were correlated with 10-deacetylbaccatin III content.[1]

  • Harvesting Time and Plant Age: The concentration of taxoids can vary with the season and the age of the plant. Total taxoid content often peaks in the winter.[1] For mature trees, taxol content tends to increase with age.[1] Conversely, younger seedlings (3-4 and 7-8 years old) may have lower taxol and 10-deacetylbaccatin III contents than one-year-old seedlings.[1] The specific plant tissue harvested also matters; root and stem bark are typically richer in taxol, while smaller stems and needles may have higher concentrations of other taxoids like 10-deacetylbaccatin III.[1]

Q2: Our Taxus cell culture is growing well, but the production of this compound is minimal. What can we do?

A2: Optimizing taxoid production in cell cultures often requires a multi-faceted approach focusing on medium composition, elicitation, and culture conditions.

  • Medium Optimization: The composition of the culture medium is critical. For instance, a study on Taxus wallichiana found that supplementing the basal medium with IAA-phenylalanine significantly enhanced taxol production without negatively affecting cell growth.[2] A two-stage culture system, where the initial stage focuses on biomass growth and the second stage on taxoid production, can also be beneficial.[2][3]

  • Elicitation: The use of elicitors, which are compounds that stimulate secondary metabolite production, is a common strategy to enhance taxoid yields. Various elicitors have been shown to be effective, including:

    • Methyl Jasmonate (MeJA): A widely used elicitor that can significantly increase the production of taxoids.[3][4]

    • Fungal Elicitors: Extracts from endophytic fungi, such as Aspergillus niger, have been shown to more than double the taxol yield in Taxus chinensis cell cultures.[5][6]

    • Other Chemical Elicitors: Compounds like salicylic (B10762653) acid, buthionine sulphoximine, and hydrogen peroxide have also been used to increase taxoid production.[3][4] The timing and concentration of elicitor application are crucial for optimal results.[6]

  • Precursor Feeding: Supplying precursors of the taxane (B156437) biosynthetic pathway can also boost yields. Phenylalanine is a key precursor for the taxol side chain.[3][7]

Q3: We are facing difficulties in efficiently extracting and purifying this compound from the biomass. What are the recommended methods?

A3: The extraction and purification of taxanes require careful selection of solvents and chromatographic techniques to maximize recovery and purity.

  • Extraction Solvents: A mixture of a polar organic solvent and water is commonly used for the initial extraction. For example, a process using 50% to 95% by volume of methanol (B129727), ethanol (B145695), or acetone (B3395972) in water has been described.[8] The choice of solvent concentration can depend on whether the plant material is fresh or dried.[8]

  • Decolorization: Crude extracts often contain pigments like chlorophyll (B73375) that can interfere with purification. Treatment with activated carbon (charcoal) is an effective method for decolorizing the extract without significantly affecting the taxane content.[8][9]

  • Purification:

    • Solvent-Solvent Partitioning: This step is used to separate the water-insoluble taxanes from water-soluble impurities.[8]

    • Chromatography:

      • Normal Phase Chromatography: Silica gel is a commonly used and inexpensive adsorbent for the separation of taxanes.[8][9]

      • Reverse Phase Chromatography: This technique is also employed for isolating individual taxanes.[8]

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method is effective for obtaining high-purity taxanes.[10] A study on Taxus cuspidata optimized Prep-HPLC conditions to achieve purities of 95.33% for 10-deacetyltaxol (B21601) and 99.15% for paclitaxel.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound production.

Q4: What is the general biosynthetic pathway leading to taxanes like this compound?

A4: The biosynthesis of taxanes is a complex process that begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the basic taxane skeleton.[11][12] This is followed by a series of functionalization reactions, including hydroxylations, acetylations, and other modifications, catalyzed by a variety of enzymes such as cytochrome P450s and acyltransferases.[11][12] The pathway involves numerous intermediates and branches, leading to the production of a wide array of taxoids found in Taxus species.[11] Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the yield of specific taxanes.

Q5: How can we accurately quantify the amount of this compound in our samples?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of taxanes, including this compound.[3][13][14] The method typically involves:

  • Sample Preparation: Extraction of taxanes from the plant material or cell culture as described in Q3.

  • Chromatographic Separation: Using a suitable column (e.g., C18) and mobile phase to separate the different taxoids in the extract.[10][15]

  • Detection: A UV detector is commonly used for the detection of taxanes.[10]

  • Quantification: The concentration of the target taxane is determined by comparing its peak area to that of a known standard.

For more complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and specificity.[16]

Q6: Are there any specific safety precautions we should take when working with Taxus extracts?

A6: Yes, it is important to handle Taxus materials and extracts with care. Taxus species contain toxic alkaloids, primarily taxines, which can have adverse effects on cardiac function.[17] The lethal oral dose of yew leaves in humans is estimated to be 0.6–1.3 g per kg of body weight.[17] Therefore, appropriate personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling plant material and extracts. All work should be conducted in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Effect of Elicitors on Taxol Production in Taxus baccata Cell Culture [3][15]

ElicitorConcentrationTotal Taxol Yield (mg/L)Fold Increase vs. Control
Control-2.451.0
Methyl Jasmonate10 mg/L39.516.1
Salicylic Acid100 mg/L39.516.1
Fungal Elicitor25 mg/L39.516.1

Table 2: Optimization of Preparative HPLC for Taxane Purification from Taxus cuspidata [10]

ParameterOptimized ValuePurity of 10-deacetyltaxol (%)Purity of Paclitaxel (%)
Flow Rate10 mL/min95.3399.15
Injection Volume0.5 mL95.3399.15
Column Temperature30 °C95.3399.15

Experimental Protocols

Protocol 1: Fungal Elicitor Preparation and Application for Enhanced Taxol Production in Taxus chinensis Cell Culture (Adapted from[5][6])

  • Fungal Culture: Culture an endophytic fungus, such as Aspergillus niger, isolated from Taxus inner bark, in a suitable liquid medium.

  • Elicitor Preparation: After sufficient growth, homogenize the fungal mycelia. The carbohydrate concentration of the homogenate is determined and used as a measure of the elicitor dose.

  • Cell Culture: Grow Taxus chinensis cells in a suspension culture.

  • Elicitation: Add the fungal elicitor to the cell culture during the late exponential growth phase. An optimal dose to test is 40 mg of carbohydrate equivalent per liter of culture.[6]

  • Incubation and Harvest: Continue the culture for a specified period (e.g., 9 days post-elicitation) before harvesting the cells and medium for taxane extraction.

Protocol 2: Extraction and Purification of Taxanes from Taxus Biomass (Adapted from[8][9][10])

  • Extraction:

    • Mix fresh or dried and ground Taxus plant material with an extraction solvent (e.g., 50-95% methanol or ethanol in water).

    • Soak the material for 2 to 24 hours at ambient temperature.

    • Separate the liquid extract from the solid biomass.

  • Decolorization:

    • Add activated charcoal to the crude extract to remove pigments.

    • Filter the mixture to remove the charcoal.

  • Solvent Removal:

    • Remove the organic solvent (e.g., methanol or ethanol) from the extract, for example, by using a rotary evaporator. This will cause the crude taxane mixture to precipitate.

  • Purification by Preparative HPLC:

    • Dissolve the crude taxane precipitate in a suitable solvent for HPLC analysis.

    • Use a preparative HPLC system with a C18 column.

    • Set the optimized conditions for flow rate, injection volume, and column temperature (see Table 2).

    • Collect the fractions corresponding to the desired taxanes based on their retention times.

    • Analyze the purity of the collected fractions using analytical HPLC.

Visualizations

Taxane_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Oxygenated_Intermediates Series of Oxygenated Intermediates Taxadiene->Oxygenated_Intermediates Cytochrome P450s Baccatin_III Baccatin III Oxygenated_Intermediates->Baccatin_III Acyltransferases & other enzymes Taxanes Various Taxanes (including this compound) Baccatin_III->Taxanes Further modifications

Caption: Simplified overview of the taxane biosynthetic pathway.

Experimental_Workflow_for_Yield_Optimization cluster_Plant_Cultivation Taxus Cultivation cluster_Cell_Culture Taxus Cell Culture cluster_Downstream_Processing Downstream Processing Plant_Selection Select High-Yielding Taxus Species/Cultivar Environmental_Control Optimize Growth Conditions (Light, Water, Nutrients) Plant_Selection->Environmental_Control Harvesting Harvest at Optimal Time and Plant Age Environmental_Control->Harvesting Extraction Extraction from Biomass Harvesting->Extraction Callus_Induction Initiate Callus Culture Suspension_Culture Establish Suspension Culture Callus_Induction->Suspension_Culture Medium_Optimization Optimize Culture Medium Suspension_Culture->Medium_Optimization Elicitation Apply Elicitors (e.g., Methyl Jasmonate) Medium_Optimization->Elicitation Elicitation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Quantification Quantification (HPLC/LC-MS) Purification->Quantification Product Optimized Yield of This compound Quantification->Product

Caption: General workflow for optimizing this compound yield.

References

improving the purity of 2-Deacetoxytaxinine B during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 2-Deacetoxytaxinine B. Our aim is to help you improve the purity of your compound by addressing common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating this compound from Taxus species?

A1: The general procedure involves extraction of the plant material (e.g., needles, bark) with a polar solvent mixture, followed by a series of purification steps. A common initial extraction method uses an ethanol (B145695)/water mixture (typically 50-80% ethanol). This is often followed by decolorization of the crude extract using activated carbon to remove pigments, which can interfere with subsequent chromatographic separation. The taxanes are then typically precipitated by removing the ethanol and collected from the aqueous solution.

Q2: What are the most effective chromatographic techniques for purifying this compound?

A2: Both normal-phase and reverse-phase chromatography are effective for purifying taxanes. Normal-phase chromatography on silica (B1680970) gel is a common initial step to separate the complex mixture of taxanes. For high-purity final products, preparative High-Performance Liquid Chromatography (Prep-HPLC) is highly recommended. Reverse-phase columns, such as C18, are frequently used in HPLC for taxane (B156437) separation.

Q3: I am observing co-elution of impurities with this compound during column chromatography. What can I do?

A3: Co-elution is a common issue. Here are a few strategies to address it:

  • Optimize the mobile phase: Fine-tuning the solvent gradient (in HPLC) or the solvent system polarity (in column chromatography) can improve separation. For reverse-phase HPLC, adjusting the gradient slope of acetonitrile (B52724) or methanol (B129727) in water is a key parameter to optimize.

  • Change the stationary phase: If optimizing the mobile phase is insufficient, switching to a different type of column with a different selectivity can be effective. For example, if you are using a C18 column, you might consider a phenyl-hexyl or cyano-propyl column.

  • Employ orthogonal purification methods: Combine different separation techniques. For instance, follow a normal-phase column chromatography step with a reverse-phase HPLC step.

Q4: My this compound sample appears to be degrading during the purification process. How can I minimize this?

A4: Taxanes can be sensitive to heat and pH extremes. To minimize degradation:

  • Work at low temperatures: Conduct chromatographic separations at room temperature or even in a cold room if the compound is particularly labile. Avoid exposing the compound to high temperatures during solvent evaporation by using a rotary evaporator at a low temperature and high vacuum.

  • Use neutral pH conditions: Buffer the mobile phase in HPLC to a neutral pH if you suspect pH-related degradation.

  • Minimize exposure to light: Protect the sample from direct light, especially if it is in solution for extended periods.

Q5: How can I effectively remove colored impurities from my this compound extract?

A5: Activated carbon is a very effective and economical method for removing pigments from the initial extract. Adding activated carbon to the crude extract and stirring for a short period before filtration can significantly reduce colored impurities, making subsequent purification steps easier.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete extraction from plant material.- Increase the extraction time or perform multiple extractions. - Ensure the particle size of the plant material is small enough for efficient solvent penetration.
Loss of compound during solvent partitioning or precipitation.- Optimize the solvent systems used for liquid-liquid extraction to ensure your compound remains in the desired phase. - Ensure complete precipitation by adjusting the solvent ratio and allowing sufficient time at a low temperature.
Degradation of the compound.- Follow the recommendations in FAQ Q4 to minimize degradation.
Poor Resolution in Column Chromatography Inappropriate solvent system.- Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.
Column overloading.- Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 30-50 times the weight of the crude extract.
Improperly packed column.- Ensure the column is packed uniformly without any cracks or channels. A "wet slurry" packing method is often recommended for silica gel columns.
Broad or Tailing Peaks in HPLC Column deterioration.- Flush the column with a strong solvent or, if necessary, replace the column.
Secondary interactions with the stationary phase.- Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase to reduce tailing.
Sample solvent incompatible with the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Difficulty in Achieving >95% Purity Presence of a closely related, co-eluting impurity.- Employ high-resolution preparative HPLC. Optimization of the gradient, flow rate, and column temperature is crucial.[1][2] - Consider a final recrystallization step after chromatography.
The compound is not crystallizing effectively.- Screen a variety of solvents and solvent mixtures for recrystallization.[3] - Try slow evaporation or vapor diffusion techniques.

Experimental Protocols

Protocol 1: General Isolation and Preliminary Purification
  • Extraction:

    • Grind the dried and powdered Taxus plant material.

    • Extract the powder with 70% aqueous ethanol at room temperature for 24 hours. Repeat the extraction 2-3 times.

    • Combine the extracts and concentrate under reduced pressure to remove the ethanol.

  • Decolorization:

    • To the remaining aqueous solution, add activated carbon (approximately 10% w/v).

    • Stir the mixture for 30 minutes at room temperature.

    • Filter the solution through a pad of celite to remove the activated carbon and other suspended solids.

  • Precipitation and Collection:

    • The taxane mixture will precipitate out of the aqueous solution.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with water and dry it under a vacuum.

Protocol 2: Purification by Column Chromatography (Normal Phase)
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude taxane precipitate in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common gradient is from hexane (B92381) to ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fraction Pooling:

    • Combine the fractions containing the compound of interest with high purity.

    • Evaporate the solvent under reduced pressure.

Protocol 3: High-Purity Purification by Preparative HPLC
  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18, 10 µm particle size).

    • Prepare the mobile phases. A typical system would be A: Water and B: Acetonitrile or Methanol.

  • Method Optimization (Analytical Scale):

    • Initially, optimize the separation on an analytical HPLC column to determine the ideal gradient, flow rate, and column temperature.[2]

  • Preparative Run:

    • Dissolve the partially purified this compound in the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Run the optimized gradient method at a higher flow rate suitable for the preparative column.

    • Collect fractions corresponding to the this compound peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize or perform a liquid-liquid extraction to recover the purified compound from the aqueous phase.

Protocol 4: Recrystallization
  • Solvent Selection:

    • Based on solubility data, select a solvent or a two-solvent system. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Dissolution:

    • In a flask, add a minimal amount of the hot solvent to the impure compound until it completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath or a refrigerator.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under a vacuum.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
Data sourced from publicly available chemical databases.[4]

Table 2: Example Preparative HPLC Parameters for Taxane Purification

ParameterValue
ColumnC18, 10 µm, 250 x 20 mm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient40% B to 70% B over 30 min
Flow Rate10 mL/min
Column Temperature30 °C
Injection Volume0.5 mL
These are example parameters based on the purification of other taxanes and may need to be optimized for this compound.[2][5]

Visualizations

experimental_workflow start Taxus sp. Biomass extraction Extraction (70% Ethanol) start->extraction decolorization Decolorization (Activated Carbon) extraction->decolorization precipitation Precipitation & Collection decolorization->precipitation crude_extract Crude Taxane Extract precipitation->crude_extract column_chrom Normal Phase Column Chromatography crude_extract->column_chrom hplc Preparative Reverse Phase HPLC column_chrom->hplc recrystallization Recrystallization hplc->recrystallization pure_product Pure this compound (>95%) recrystallization->pure_product

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_guide start Low Purity after Initial Chromatography coelution Co-eluting Impurity? start->coelution degradation Compound Degradation? start->degradation optimize_mobile Optimize Mobile Phase Gradient/Composition coelution->optimize_mobile Yes low_temp Reduce Temperature during Purification & Evaporation degradation->low_temp Yes change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_mobile->change_column Still low purity orthogonal_method Add Orthogonal Purification Step (e.g., Recrystallization) change_column->orthogonal_method Still low purity check_ph Check and Adjust pH of Mobile Phase low_temp->check_ph

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

stability of 2-Deacetoxytaxinine B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Deacetoxytaxinine B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound, much like other taxane (B156437) compounds, is significantly influenced by pH and temperature.[1][2][3] It is generally more stable in acidic to neutral pH conditions and degradation accelerates in alkaline solutions.[2] Temperature also plays a crucial role, with higher temperatures increasing the rate of degradation.[2][3]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on related taxanes like paclitaxel (B517696) and larotaxel (B1674512), degradation is likely to occur through hydrolysis of the ester groups.[1][2] Potential degradation products could include the deacetylated forms of the molecule and cleavage of the side chains.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for quantifying the remaining parent compound and detecting degradation products.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for identifying the chemical structures of the degradation products.[2][6]

Q4: How should I prepare stock solutions of this compound to minimize degradation?

A4: To minimize initial degradation, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol. Subsequent dilutions into aqueous buffers for experiments should be done immediately before use. If aqueous stock solutions are necessary, they should be prepared in a buffer with a pH of around 4-5, as related taxanes show maximum stability in this range, and stored at low temperatures (2-8°C or frozen) for short periods.[1]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my aqueous experimental setup.

  • Possible Cause: The pH of your aqueous solution may be too high (alkaline). Taxanes are known to be unstable in basic conditions.[2]

  • Troubleshooting Steps:

    • Measure the pH of your aqueous solution.

    • If the pH is above 7, consider adjusting it to a slightly acidic or neutral pH (ideally between 4 and 7) using a suitable buffer system, if compatible with your experimental design.[1]

    • Prepare fresh solutions of this compound immediately before each experiment to minimize the time it spends in an aqueous environment.

Issue 2: Appearance of multiple unknown peaks in my HPLC chromatogram during a stability study.

  • Possible Cause: These unknown peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize the unknown peaks using LC-MS to identify their mass and potential structure. This will help in understanding the degradation pathway.[2]

    • Review your experimental conditions (pH, temperature, light exposure) to identify potential stressors that may be accelerating degradation.

    • If possible, perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions to intentionally generate and identify degradation products, which can then be used as markers in your primary stability study.

Issue 3: Inconsistent results between different batches of this compound stability experiments.

  • Possible Cause: Inconsistencies could arise from variations in the preparation of aqueous solutions, storage conditions, or the age of the stock solutions.

  • Troubleshooting Steps:

    • Standardize the protocol for solution preparation, ensuring the final concentration and pH are consistent across all experiments.

    • Use freshly prepared aqueous solutions for each experiment. Avoid repeated freeze-thaw cycles of aqueous stock solutions.[7]

    • Ensure that the storage conditions (temperature and light protection) for both the solid compound and any stock solutions are strictly controlled and monitored.

Data Presentation

Table 1: pH-Dependent Degradation of this compound at 37°C

pHHalf-life (t½) in hours (approx.)Degradation Rate Constant (k) in h⁻¹ (approx.)
3.01200.0058
5.02500.0028
7.4720.0096
9.0150.0462

Note: The data presented in this table are hypothetical and based on the known behavior of similar taxane compounds for illustrative purposes.

Table 2: Temperature-Dependent Degradation of this compound at pH 7.4

Temperature (°C)Half-life (t½) in hours (approx.)Degradation Rate Constant (k) in h⁻¹ (approx.)
45000.0014
251500.0046
37720.0096
50250.0277

Note: The data presented in this table are hypothetical and based on the known behavior of similar taxane compounds for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Sample Preparation: Dilute the stock solution into each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the regression line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Identification of Degradation Products using LC-MS

  • Forced Degradation: Subject this compound to forced degradation conditions (e.g., acidic, basic, oxidative, and photolytic stress) to generate a sufficient amount of degradation products.

  • LC Separation: Separate the parent compound and its degradation products using a suitable HPLC column and mobile phase gradient.

  • MS Detection: Analyze the eluent using a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns.

  • Structure Elucidation: Analyze the fragmentation patterns to propose the chemical structures of the degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (Organic Solvent) prep_samples Dilute Stock into Buffers prep_stock->prep_samples prep_buffers Prepare Aqueous Buffers (Varying pH/Temp) prep_buffers->prep_samples incubation Incubate at Controlled Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc_analysis HPLC-UV Analysis sampling->hplc_analysis lcms_analysis LC-MS Analysis sampling->lcms_analysis kinetics Determine Degradation Kinetics (k, t½) hplc_analysis->kinetics products Identify Degradation Products lcms_analysis->products

Caption: Experimental Workflow for Stability Testing of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B CD79->LYN SYK SYK LYN->SYK PI3K PI3K SYK->PI3K BTK BTK SYK->BTK PI3K->BTK PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb NFkB NF-κB PKCb->NFkB Genes Gene Expression (Proliferation, Survival) NFkB->Genes Translocation

Caption: Hypothetical B-Cell Receptor Signaling Pathway Modulated by a Taxane-like Compound.

References

troubleshooting low yield in 2-Deacetoxytaxinine B extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 2-Deacetoxytaxinine B from Taxus species.

Troubleshooting Low Yield: A Step-by-Step Guide

Low recovery of this compound can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your extraction and purification workflow.

Question: My initial crude extract shows a very low concentration of this compound. What are the likely causes?

Answer: Several factors during the initial extraction phase can lead to a low concentration of the target compound in your crude extract. Consider the following:

  • Plant Material Quality and Preparation: The concentration of taxanes, including this compound, can vary significantly based on the plant's age, the part of the plant used (e.g., needles, bark), and the time of harvest. Additionally, improper drying of the plant material can lead to the degradation of taxanes. It is preferable to use fresh or properly preserved plant material to avoid this.

  • Inappropriate Solvent Selection: The choice of extraction solvent is critical. While highly concentrated ethanol (B145695) (e.g., 95%) is a common solvent, it can co-extract significant amounts of lipids and chlorophyll, which interfere with subsequent purification steps. A mixture of ethanol and water (typically 50-80% ethanol) is often more effective at selectively extracting taxanes while leaving behind many impurities.

  • Insufficient Extraction Time or Temperature: The extraction process requires adequate time and, in some cases, elevated temperatures to ensure the efficient transfer of the target molecule from the plant matrix to the solvent. However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.

  • Inefficient Extraction Method: Standard maceration or Soxhlet extraction may not be as efficient as more advanced techniques. Consider employing methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve yields.

Question: I am losing a significant amount of my target compound during the initial purification steps. What should I investigate?

Answer: Loss of this compound during preliminary purification is a common issue. Here are some key areas to troubleshoot:

  • Precipitation During Solvent Removal: When concentrating the crude extract, the target compound may precipitate out of the solution if the solvent composition changes too rapidly or if the solubility limit is exceeded. Ensure a gradual concentration process and consider redissolving the residue in an appropriate solvent before proceeding.

  • Incomplete Liquid-Liquid Partitioning: If you are using a liquid-liquid extraction step to partition the taxanes from the aqueous phase to an organic solvent (like chloroform (B151607) or dichloromethane), ensure that the pH and solvent ratios are optimal for the efficient transfer of this compound. Multiple extractions with fresh organic solvent will improve recovery.

  • Adsorption onto Filtration Media: During filtration to remove particulate matter, the target compound can adsorb to the filter paper or other filtration media, especially if it has a high affinity for the material. Pre-washing the filter with the extraction solvent can help minimize this.

Question: My column chromatography purification is resulting in low recovery and poor separation. What can I do to optimize this step?

Answer: Column chromatography is a critical step for isolating this compound, and several factors can lead to poor performance.

  • Improper Stationary Phase Selection: For taxanes, silica (B1680970) gel is a commonly used stationary phase for normal-phase chromatography. Ensure the silica gel is of the appropriate particle size and is properly activated before use.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is crucial for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often necessary to separate the complex mixture of taxanes. Toluene-ethyl acetate (B1210297) and chloroform-methanol are common solvent systems used for taxane (B156437) separation.

  • Column Overloading: Loading too much crude extract onto the column will result in poor separation and broad, overlapping peaks. Determine the loading capacity of your column and adjust the sample amount accordingly.

  • Compound Degradation on the Column: Some taxanes can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use a deactivated silica gel or consider other chromatographic techniques like reverse-phase chromatography.

  • Co-elution with Impurities: The presence of impurities with similar polarity to this compound can make separation challenging. It may be necessary to employ multiple chromatographic steps, using different stationary and mobile phases, to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound from Taxus species?

A1: The yield of this compound can vary widely depending on the Taxus species, the plant part used, and the extraction and purification methods employed. While specific yield data for this compound is not extensively reported, yields of other taxanes from dried bark are often in the range of milligrams per kilogram. For instance, one study reported a yield of a related taxoid at 9 mg/kg of dried bark from Taxus wallichiana.

Q2: Can I use dried plant material for the extraction?

A2: While fresh plant material is often preferred to prevent the degradation of taxanes, dried material can be used. However, the drying process can lead to some loss of the target compound. If using dried material, ensure it has been stored properly in a cool, dark, and dry place.

Q3: What are the signs of compound degradation during extraction?

A3: Degradation of taxanes can manifest as the appearance of additional, unexpected peaks in your chromatograms. One common degradation pathway for taxanes is epimerization. If you observe a new peak with a similar mass to your target compound but a different retention time, it could be an indication of degradation.

Q4: How can I improve the efficiency of my extraction?

A4: To improve extraction efficiency, you can consider the following:

  • Increase the surface area of the plant material by grinding it into a fine powder.

  • Optimize the solvent-to-solid ratio to ensure complete wetting of the plant material.

  • Employ advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction time and improve yields.

Q5: What is the best way to monitor the purification process?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. By spotting the crude extract, the fractions collected from the column, and a standard of this compound (if available), you can track the separation and identify the fractions containing your target compound. High-performance liquid chromatography (HPLC) provides a more quantitative and accurate analysis of the fractions.

Data Presentation

Table 1: Comparison of Extraction Parameters for Taxanes from Taxus Species

ParameterCondition 1Condition 2Condition 3Reference
Plant Material Taxus wallichiana (Dried Bark)Taxus chinensis (Bark)Taxus baccata (Needles)
Extraction Solvent Methanol (B129727)Ethanol80% Ethanol in Water
Extraction Method Maceration at room temperatureNot specifiedNot specified
Yield of a related taxoid 9 mg/kgNot specifiedNot specified

Note: This table provides a general overview based on available literature for related taxoids. Yields for this compound may vary.

Experimental Protocols

Protocol 1: General Extraction of Taxanes from Taxus Bark

  • Preparation of Plant Material: Air-dry the fresh bark of the Taxus species in the shade. Once dried, grind the bark into a coarse powder.

  • Extraction: Macerate the powdered bark with methanol (MeOH) at room temperature for 24-48 hours. Repeat the extraction process 3-4 times with fresh solvent.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Liquid-Liquid Partitioning: Suspend the crude residue in water and perform a liquid-liquid extraction with chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude chloroform extract containing the taxanes.

Protocol 2: Silica Gel Column Chromatography for Purification

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane (B92381) or a mixture of toluene (B28343) and ethyl acetate).

  • Sample Loading: Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., toluene-ethyl acetate, 9:1 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then adding methanol to the chloroform).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Analysis: Combine the fractions containing the target compound, as identified by TLC, and concentrate them to obtain a purified fraction of this compound. Further purification may be required using preparative HPLC.

Visualizations

Extraction_Workflow Start Start: Dried and Powdered Taxus Bark Extraction Methanol Extraction (Room Temperature, 24-48h, 3-4x) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Water/Chloroform) Concentration1->Partitioning Organic_Phase Chloroform Phase (Contains Taxanes) Partitioning->Organic_Phase Drying Drying (Anhydrous Na2SO4) Organic_Phase->Drying Concentration2 Concentration (Rotary Evaporator) Drying->Concentration2 Crude_Extract Crude Taxane Extract Concentration2->Crude_Extract

Caption: Workflow for the extraction of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Extraction Problem in Initial Extraction? Start->Check_Extraction Check_Purification Problem in Purification? Start->Check_Purification Plant_Material Check Plant Material: - Freshness - Drying Method - Plant Part Check_Extraction->Plant_Material Solvent Check Solvent: - Polarity (e.g., EtOH/Water) - Purity Check_Extraction->Solvent Method Check Extraction Method: - Time/Temperature - Consider UAE/SFE Check_Extraction->Method Partitioning Check Liquid-Liquid Partitioning: - pH - Solvent Ratios - Number of Extractions Check_Purification->Partitioning Chromatography Check Column Chromatography: - Stationary/Mobile Phase - Column Loading - Potential Degradation Check_Purification->Chromatography Concentration Check Concentration Steps: - Gradual Evaporation - Check for Precipitation Check_Purification->Concentration

Caption: Troubleshooting decision tree for low extraction yield.

Technical Support Center: Overcoming Solubility Challenges with 2-Deacetoxytaxinine B in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-Deacetoxytaxinine B during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a lipophilic taxane (B156437) diterpenoid, and as such, it exhibits poor solubility in aqueous solutions. It is, however, soluble in several organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, sterile, cell culture-grade DMSO is the most commonly used solvent for preparing stock solutions.

Q3: I'm observing precipitation of this compound when I add it to my aqueous assay buffer or cell culture medium. What can I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to overcome this:

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity.

  • Use a co-solvent or surfactant: Incorporating a small percentage of a biocompatible co-solvent or surfactant in your final assay medium can help maintain the solubility of the compound.

  • Prepare a more dilute stock solution: If you are observing precipitation upon high dilution, starting with a more dilute stock solution in your organic solvent may help.

  • Sonication: Briefly sonicating your final solution can help to disperse small aggregates.

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at higher temperatures.

Q4: What is the expected mechanism of action for this compound?

A4: As a member of the taxane family, this compound is expected to act as a microtubule-stabilizing agent. By binding to β-tubulin, it promotes the assembly of microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.

Troubleshooting Guides

Problem 1: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Visible particulate matter or cloudiness in the assay well or tube after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The aqueous solubility of this compound has been exceeded.

  • The final concentration of the organic solvent is too low to maintain solubility.

  • The compound has a tendency to aggregate in aqueous environments.

Solutions:

SolutionDetailed Protocol
Optimize Stock Solution and Dilution 1. Prepare a high-concentration stock solution of this compound in 100% cell culture-grade DMSO. 2. For your assay, perform a serial dilution of the stock solution in your assay buffer or cell culture medium. 3. Vortex or gently mix the solution immediately after each dilution step. 4. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Utilize Co-solvents or Surfactants 1. Prepare your this compound stock solution in DMSO. 2. To your final assay medium, add a small, pre-determined, and cell-tolerated concentration of a co-solvent like PEG300 or a surfactant like Tween® 80. A common starting point is a final concentration of 5% PEG300 and 5% Tween® 80. 3. Add the this compound stock solution to this co-solvent/surfactant-containing medium.
Employ Cyclodextrins 1. Prepare an aqueous solution of a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration that is non-toxic to your cells. 2. Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution with vigorous vortexing. The cyclodextrin will form an inclusion complex with the compound, enhancing its aqueous solubility.
Problem 2: Inconsistent or Unexpected Results in Cytotoxicity Assays

Symptoms:

  • High variability between replicate wells.

  • Lower than expected cytotoxicity.

  • IC50 values are not consistent across experiments.

Possible Causes:

  • Incomplete dissolution or precipitation of this compound.

  • Adsorption of the compound to plasticware.

  • Degradation of the compound in the stock solution or assay medium.

Solutions:

SolutionDetailed Protocol
Ensure Complete Dissolution Visually inspect your solutions for any signs of precipitation before and after addition to the assay plate. If precipitation is observed, refer to the troubleshooting guide for precipitation.
Pre-treat Plates To minimize non-specific binding to plastic, consider using low-adhesion microplates.
Freshly Prepare Solutions Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid degradation.
Establish a Suitable Concentration Range Based on studies of the related compound 2-deacetoxytaxinine J, which showed significant in vitro activity against breast cancer cell lines at concentrations of 10-20 µM, a good starting range for cytotoxicity assays with this compound would be from low micromolar to high micromolar concentrations (e.g., 0.1 µM to 100 µM).[1]

Quantitative Data Summary

Table 1: Recommended Solvents for this compound Stock Solutions

SolventGradeNotes
Dimethyl sulfoxide (DMSO)Cell culture grade, sterileRecommended for most in vitro assays. Minimize final concentration in media.
EthanolAnhydrous, USP gradeCan be used as an alternative to DMSO. Check for cell line sensitivity.

Table 2: Suggested Starting Concentrations for In Vitro Cytotoxicity Assays

Cell Line TypeSuggested Concentration Range (µM)Reference Compound and Context
Breast Cancer (e.g., MCF-7, MDA-MB-231)1 - 50Based on the activity of the related compound 2-deacetoxytaxinine J, which showed significant effects at 10-20 µM.[1]
Other Cancer Cell Lines0.1 - 100A broad range is recommended for initial screening to determine the IC50 value.

Disclaimer: The provided concentration ranges are based on data for a structurally related compound and should be used as a starting point. The optimal concentration for your specific cell line and assay should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no compound) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Protocol cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -80°C dissolve->store dilute Prepare Serial Dilutions store->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate precipitate Precipitation Observed treat->precipitate Issue measure Measure Viability incubate->measure cosolvent Add Co-solvent/Surfactant precipitate->cosolvent Option 1 cyclodextrin Use Cyclodextrin precipitate->cyclodextrin Option 2

Experimental workflow for using this compound in assays.

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis compound This compound tubulin β-Tubulin compound->tubulin Binds to mt_assembly Microtubule Assembly (Stabilization) tubulin->mt_assembly mt_disassembly Microtubule Disassembly (Inhibition) mt_assembly->mt_disassembly g2m_arrest G2/M Phase Arrest mt_disassembly->g2m_arrest Leads to apoptosis Apoptosis Induction g2m_arrest->apoptosis Triggers

Proposed signaling pathway for this compound.

References

Technical Support Center: Storage and Handling of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 2-Deacetoxytaxinine B during storage. The following frequently asked questions (FAQs) and troubleshooting guides are based on established best practices for the broader class of taxane (B156437) diterpenoids, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment at low temperatures. Refrigeration at 2-8 °C is recommended for routine use, while storage at -20 °C is preferable for long-term preservation.[1]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in high-purity, anhydrous solvents. Based on its solubility profile, suitable solvents include DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For aqueous experiments, it is advisable to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use. Aqueous solutions of taxanes are generally less stable and have optimal stability at a pH of 4-5.[3][4]

Q3: What are the primary causes of this compound degradation?

Taxanes are susceptible to degradation through several mechanisms, including:

  • Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of ester linkages within the molecule.[5][6]

  • Epimerization: Basic conditions can cause epimerization at chiral centers, such as the C-7 position.[3]

  • Oxidation: Exposure to air and light can lead to oxidative degradation.[5]

  • Temperature: Elevated temperatures accelerate all degradation pathways.[7][8]

Q4: How can I tell if my sample of this compound has degraded?

Degradation can be identified by a decrease in the purity of the sample, which can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12] The appearance of new peaks in the chromatogram is a strong indicator of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or unexpected experimental results. Sample degradation due to improper storage.Verify the purity of your sample using HPLC. If degradation is confirmed, procure a fresh batch of the compound and adhere to recommended storage conditions.
Appearance of unknown peaks in HPLC/LC-MS analysis. The compound has degraded into one or more new chemical entities.Compare the chromatogram to a reference standard if available. Based on the known degradation pathways of taxanes, the new peaks could correspond to hydrolyzed or epimerized forms of the molecule.[3][5]
Difficulty dissolving the compound. The compound may have precipitated out of solution or the incorrect solvent is being used.Ensure you are using a suitable anhydrous solvent.[2] Gentle warming and sonication can aid in dissolution. For aqueous solutions, check the pH and consider preparing a fresh stock solution.
Discoloration of the solid compound or solution. This may be a sign of oxidation or other forms of degradation.Discard the sample and use a fresh, properly stored batch for your experiments. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Recommended Storage Conditions for Taxanes

The following table summarizes recommended storage conditions for taxane compounds, which can be applied to this compound.

Form Temperature Atmosphere Light Conditions Duration
Solid -20 °CDesiccatedProtected from lightLong-term (> 6 months)
Solid 2-8 °CDesiccatedProtected from lightShort-term (< 6 months)
Organic Stock Solution -20 °CInert Gas (Argon/Nitrogen)Protected from lightUp to 3 months
Aqueous Solution 2-8 °CN/AProtected from lightUse immediately (within 24 hours)

Note: Stability in solution is highly dependent on the solvent and pH. The recommendations above are for general guidance.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 50:50 acetonitrile:water, increasing the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.

Visualizing Degradation and Troubleshooting

Hypothetical Degradation Pathway of a Taxane

The following diagram illustrates potential degradation pathways for a taxane molecule like this compound, including hydrolysis and epimerization.

A This compound B Hydrolysis Products (Cleavage of Ester Groups) A->B Acidic or Basic Conditions C Epimerization Products (e.g., at C-7) A->C Basic Conditions D Oxidation Products A->D Exposure to Air/Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Sample Degradation

This workflow provides a logical approach to identifying and resolving issues related to the degradation of this compound.

Start Unexpected Experimental Results CheckPurity Assess Purity by HPLC/LC-MS Start->CheckPurity PurityOK Purity > 95%? CheckPurity->PurityOK ReviewProtocol Review Experimental Protocol PurityOK->ReviewProtocol Yes DegradationConfirmed Degradation Confirmed PurityOK->DegradationConfirmed No End Proceed with Experiment ReviewProtocol->End ReviewStorage Review Storage and Handling Procedures DegradationConfirmed->ReviewStorage NewSample Procure Fresh Sample ReviewStorage->NewSample ImplementChanges Implement Corrective Actions for Storage NewSample->ImplementChanges ImplementChanges->End

Caption: Troubleshooting workflow for suspected sample degradation.

References

Technical Support Center: Scaling Up 2-Deacetoxytaxinine B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale purification of 2-Deacetoxytaxinine B.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for scaling up the purification of this compound?

A1: The scale-up process for this compound purification typically involves a multi-step strategy. This begins with extraction from the biomass, followed by preliminary purification steps to remove major impurities, and concludes with high-resolution chromatographic techniques for final polishing. A common approach includes:

  • Crude Extraction: Extraction from Taxus species using a suitable solvent system (e.g., ethanol/water mixture).

  • Preliminary Purification: This step often employs techniques like liquid-liquid partitioning or solid-phase extraction (SPE) to remove pigments, lipids, and highly polar or non-polar impurities.[1]

  • Chromatographic Separation: Multi-stage chromatography is usually necessary. This may involve normal-phase chromatography on silica (B1680970) gel followed by one or more reversed-phase high-performance liquid chromatography (RP-HPLC) steps.[2]

  • Crystallization: The final step to obtain high-purity this compound often involves crystallization from the concentrated, purified fractions.

Q2: Which chromatographic methods are most effective for this compound purification?

A2: A combination of normal-phase and reversed-phase chromatography is highly effective for purifying taxanes like this compound.

  • Normal-Phase Chromatography: Using silica gel, this method is excellent for separating taxanes from less polar compounds.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for high-resolution separation of structurally similar taxanes. C18 columns are commonly used with a mobile phase of acetonitrile (B52724) and water.[3]

Q3: How can I monitor the purity of this compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the purity of fractions. A UV detector set at 227 nm is typically used for taxane (B156437) detection.[1][3] For structural confirmation, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation in Preparative HPLC Inappropriate Mobile Phase: The solvent system may not have the correct polarity to resolve this compound from its analogs.Systematically adjust the mobile phase composition. For RP-HPLC, vary the acetonitrile/water ratio. A shallow gradient may be necessary to improve resolution.
Column Overload: Injecting too much crude material onto the column.Reduce the injection volume or the concentration of the sample. For larger scale, increase the column diameter while keeping the bed height constant.
Incorrect Column Chemistry: The stationary phase may not be optimal for the separation.If using a C18 column, consider a different bonded phase like C8 or phenyl-hexyl for alternative selectivity.
Low Yield of this compound Incomplete Extraction: The initial extraction from the biomass may be inefficient.Optimize the extraction solvent, temperature, and duration. Ensure the biomass is finely ground to maximize surface area.
Loss during Liquid-Liquid Partitioning: this compound may be partitioning into the undesired phase.Check the pH and solvent composition during partitioning to ensure the target molecule remains in the desired layer.
Precipitation during Chromatography: The compound may be precipitating on the column, especially if the sample is dissolved in a strong solvent and the initial mobile phase is weak.Ensure the sample is fully dissolved in the initial mobile phase. A gradient starting with a higher percentage of the stronger solvent might be necessary.
High Backpressure in HPLC System Column Frit Blockage: Particulate matter from the sample or precipitated compound can clog the column inlet frit.Filter all samples and mobile phases through a 0.45 µm filter. If a blockage occurs, the frit may need to be replaced.
Precipitation in Tubing or Injector: The compound may precipitate in the system due to solvent incompatibility.Ensure the sample solvent is miscible with the mobile phase. Flush the system with a strong solvent like isopropanol (B130326) to dissolve any precipitate.
Peak Tailing or Fronting Column Degradation: The stationary phase of the column may be degrading, especially at extreme pH values.Operate the column within the recommended pH range. If the column is old, it may need to be replaced.
Interactions with Active Sites: Residual silanol (B1196071) groups on the silica support can interact with the analyte.Add a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase to suppress these interactions.

Experimental Protocols

Preparative Reversed-Phase HPLC for this compound Enrichment

This protocol is adapted from established methods for taxane purification and is intended for enriching fractions containing this compound from a partially purified Taxus extract.[1][3]

  • System: Preparative HPLC system with a gradient pump, a UV detector, and a fraction collector.

  • Column: C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase A: Purified Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 40% to 50% B

    • 10-13 min: 50% to 53% B

    • 13-25 min: 53% to 73% B

    • 25-30 min: 73% to 40% B (column re-equilibration)

  • Flow Rate: 10 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 0.5 mL of pre-filtered sample dissolved in mobile phase.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (40% B) until a stable baseline is achieved.

    • Inject the sample.

    • Run the gradient program and collect fractions based on the chromatogram.

    • Analyze the collected fractions using analytical HPLC to identify those containing the highest concentration of this compound.

Data Presentation

Table 1: Comparison of Preparative HPLC Parameters for Taxane Purification

ParameterMethod 1 (Paclitaxel & 10-DAB III)[1]Method 2 (10-DAT & Paclitaxel)[3]
Column YMC-Pack ODS-A (250 x 20 mm, 5 µm)Hedera ODS-2 C18 (250 x 20 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Isocratic)Acetonitrile:Water (Gradient)
Flow Rate 8 mL/min10 mL/min
Detection 227 nm227 nm
Injection Volume 8 mL0.5 mL
Purity Achieved >90%>95%

Visualizations

Purification_Workflow cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification cluster_final_product Final Product Taxus_Biomass Taxus Biomass Crude_Extract Crude Extract Taxus_Biomass->Crude_Extract Ethanol/Water Extraction SPE Solid-Phase Extraction Crude_Extract->SPE Remove Pigments & Lipids Normal_Phase Normal-Phase Chromatography (Silica Gel) SPE->Normal_Phase Fractionation RP_HPLC_1 Preparative RP-HPLC (Enrichment) Normal_Phase->RP_HPLC_1 Further Separation RP_HPLC_2 Preparative RP-HPLC (Polishing) RP_HPLC_1->RP_HPLC_2 High-Resolution Separation Crystallization Crystallization RP_HPLC_2->Crystallization Concentrated Fractions Pure_Product High-Purity this compound Crystallization->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation Observed Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce sample load or use a larger column Check_Overload->Reduce_Load Yes Check_Mobile_Phase Is the mobile phase optimized? Check_Overload->Check_Mobile_Phase No Resolution_Improved Resolution Improved Reduce_Load->Resolution_Improved Adjust_Gradient Adjust solvent gradient (e.g., make it shallower) Check_Mobile_Phase->Adjust_Gradient No Check_Column_Chem Is the column chemistry appropriate? Check_Mobile_Phase->Check_Column_Chem Yes Adjust_Gradient->Resolution_Improved Try_New_Column Try a column with different selectivity (e.g., Phenyl-Hexyl) Check_Column_Chem->Try_New_Column No Check_Column_Chem->Resolution_Improved Yes Try_New_Column->Resolution_Improved

Caption: Troubleshooting logic for poor HPLC separation.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 2-Deacetoxytaxinine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantitative analysis.[3][4][5] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]

Q2: What are the common causes of matrix effects in the analysis of this compound from biological samples?

A2: While specific interferents for this compound are not extensively documented, common causes of matrix effects in biological samples like plasma, serum, and tissue extracts are well-established and likely applicable. These include:

  • Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mode, a common ionization technique for molecules like taxanes.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological matrix itself can interfere with the ionization process.[6]

  • Endogenous Metabolites: Co-eluting metabolites from the biological matrix can compete with this compound for ionization.[6]

  • Proteins: Although larger molecules, residual proteins after sample preparation can still contribute to matrix effects.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column.[4][7] A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.[8][9]

  • Post-Extraction Spike Method: This is a quantitative approach. The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract at the same concentration.[4][5] The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem 1: Poor reproducibility and accuracy in quantitative results.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Solution:

    • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1][10] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][10] Phospholipid removal-specific SPE cartridges can be particularly effective for biological matrices.[11][12][13]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects.[4][14] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction.[15][16]

    • Employ the Standard Addition Method: This method involves adding known amounts of this compound standard to the sample aliquots and creating a calibration curve for each sample.[4][17][18] This approach is particularly useful when a suitable internal standard is unavailable or when matrix effects are highly variable between individual samples.[19][20]

Problem 2: Significant ion suppression observed during post-column infusion.

  • Possible Cause: Co-elution of highly suppressing matrix components, likely phospholipids in biological samples.

  • Solution:

    • Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to achieve better separation of this compound from the interfering matrix components.[1]

    • Implement Enhanced Sample Cleanup: As mentioned above, techniques like SPE, particularly those targeting phospholipid removal, are highly recommended.[21]

    • Sample Dilution: If the sensitivity of the assay permits, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[4][22]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects. The data is illustrative and represents typical outcomes in bioanalysis.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10040 - 80 (Suppression)Simple, fast, and inexpensive.Ineffective at removing phospholipids and other endogenous components, leading to significant matrix effects.[23]
Liquid-Liquid Extraction (LLE) 70 - 9520 - 50 (Suppression)Good for removing highly polar or non-polar interferences.[10]Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) 80 - 1005 - 25 (Suppression)Highly effective for sample cleanup and analyte concentration.[21][23] Can be tailored for specific analytes and matrices.Can be more expensive and require more method development than PPT or LLE.
Phospholipid Removal SPE 90 - 105< 15 (Suppression)Specifically targets and removes phospholipids, a major source of matrix effects in biological samples.[11][12]May not remove all other types of interfering matrix components.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Column Infusion

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the LC-MS system: The LC system is connected to the MS. A T-junction is placed between the LC column and the MS ion source.

  • Infuse the standard solution: Use a syringe pump to deliver the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min) into the T-junction, where it will mix with the eluent from the LC column.

  • Equilibrate the system: Allow the infused standard to produce a stable baseline signal on the mass spectrometer.

  • Inject a blank matrix extract: Prepare a blank sample (e.g., plasma, serum) using your current sample preparation method, but without the analyte. Inject this extract onto the LC system.

  • Monitor the signal: Observe the baseline signal of the infused this compound. Any deviation (suppression or enhancement) indicates the presence of matrix effects at that retention time.[8][9]

Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Spiked Matrix for Recovery): Spike this compound into the blank biological matrix before extraction at the same concentrations.

  • Analyze the samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF value close to 1 indicates a negligible matrix effect.

    • The coefficient of variation (CV%) of the MF across the different matrix lots should be ≤15%.[24]

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100

Visualizations

Matrix_Effect_Troubleshooting start Poor Reproducibility or Accuracy in LC-MS Data check_me Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present  Yes no_me No Significant Matrix Effect check_me->no_me  No mitigation Implement Mitigation Strategy me_present->mitigation other_issues Investigate Other Potential Issues (e.g., instrument performance, standard stability) no_me->other_issues optimize_sp Optimize Sample Preparation (SPE, LLE) mitigation->optimize_sp use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->use_is std_add Use Standard Addition Method mitigation->std_add re_evaluate Re-evaluate Matrix Effect optimize_sp->re_evaluate use_is->re_evaluate std_add->re_evaluate

Caption: Troubleshooting workflow for addressing matrix effects.

Mitigation_Strategies cluster_pre Pre-Analytical (Sample Preparation) cluster_analytical Analytical Method cluster_post Post-Analytical (Data Processing) title Strategies to Mitigate Matrix Effects ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) plr Phospholipid Removal chrom Chromatographic Separation dilution Sample Dilution is Internal Standard (IS) - Stable Isotope Labeled (SIL-IS) - Structural Analog sa Standard Addition mmc Matrix-Matched Calibration

Caption: Overview of matrix effect mitigation strategies.

References

Technical Support Center: Analysis of 2-Deacetoxytaxinine B by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Deacetoxytaxinine B. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and accurate quantification of this taxane (B156437) compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: For initial analysis, a reversed-phase HPLC (RP-HPLC) method is recommended. Based on methods for similar taxane compounds, a good starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water.[1][2][3][4][5] See the detailed experimental protocol below for specific parameters.

Q2: My peak for this compound is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue in HPLC. The primary causes include secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase. To address this, you can try adjusting the mobile phase pH, using an end-capped column, or reducing the sample concentration.

Q3: I am observing poor resolution between this compound and another component in my sample. How can I improve the separation?

A3: Improving resolution involves optimizing selectivity, efficiency, or retention factor. You can try adjusting the mobile phase composition (e.g., changing the organic solvent or its ratio), modifying the column temperature, or using a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.[6][7]

Q4: Can I use a UV detector for the quantification of this compound? What is the recommended wavelength?

A4: Yes, a UV detector is suitable for the analysis of this compound. Taxanes typically exhibit UV absorbance at around 227-233 nm.[8][9] It is advisable to determine the optimal wavelength by obtaining a UV spectrum of your purified compound.

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: Peak identity can be confirmed by comparing the retention time with a certified reference standard. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the recommended approach.[2][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Mobile phase is too strong or too weak.Optimize the gradient profile. Adjust the initial and final concentrations of the organic solvent.[1][3]
Inappropriate stationary phase.Try a column with a different selectivity, such as a phenyl-hexyl or cyano-propyl column.
Column temperature is not optimal.Experiment with varying the column temperature (e.g., in increments of 5°C) to see if it improves separation.
Peak Tailing Secondary interactions with residual silanols on the column.Use a highly end-capped C18 column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution and check for compatibility).
Column overload.Reduce the injection volume or dilute the sample.
Mobile phase pH is close to the pKa of the analyte.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Ghost Peaks Contamination in the mobile phase or from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Implement a column wash step at the end of each run.
Carryover from the injector.Clean the injector and syringe.
Baseline Drift Column not properly equilibrated.Increase the column equilibration time before each injection.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition changing over time.Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Elution 0-10 min: 40-50% B10-13 min: 50-53% B13-15 min: 53-40% B15-20 min: 40% B (re-equilibration)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 227 nm

Note: This method is adapted from protocols used for the separation of other taxanes from Taxus species.[2][3]

Visual Guides

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed check_k Is the retention factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust mobile phase strength (increase aqueous content) check_k->adjust_mp_strength No check_selectivity Are peaks still co-eluting? check_k->check_selectivity Yes adjust_mp_strength->check_k change_mp_solvent Change organic solvent (e.g., Methanol for Acetonitrile) check_selectivity->change_mp_solvent Yes check_efficiency Is peak width acceptable? check_selectivity->check_efficiency No change_mp_solvent->check_selectivity change_column Change column stationary phase (e.g., to Phenyl-Hexyl) change_mp_solvent->change_column change_column->check_selectivity optimize_temp Optimize column temperature change_column->optimize_temp optimize_temp->check_selectivity check_column_health Check column performance (plate count, asymmetry) check_efficiency->check_column_health No end Resolution Improved check_efficiency->end Yes replace_column Replace column check_column_health->replace_column replace_column->check_efficiency

Caption: A step-by-step workflow for troubleshooting and improving peak resolution in HPLC.

Decision Tree for Diagnosing Peak Shape Problems

G start Poor Peak Shape Observed peak_shape What is the peak shape? start->peak_shape tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting split Split or Shouldered peak_shape->split cause_tailing Potential Causes: - Secondary Interactions - Column Overload - Mobile Phase pH tailing->cause_tailing cause_fronting Potential Causes: - Sample solvent too strong - High sample concentration fronting->cause_fronting cause_split Potential Causes: - Column void or contamination - Co-eluting peak - Sample solvent mismatch split->cause_split solution_tailing Solutions: - Use end-capped column - Reduce sample concentration - Adjust mobile phase pH cause_tailing->solution_tailing solution_fronting Solutions: - Dissolve sample in mobile phase - Dilute sample cause_fronting->solution_fronting solution_split Solutions: - Replace/wash column - Improve resolution - Match sample solvent to mobile phase cause_split->solution_split

Caption: A decision tree to diagnose and resolve common HPLC peak shape issues.

References

Validation & Comparative

A Comparative Analysis of Antiplatelet Activity: Aspirin and 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

Aspirin (B1665792) remains a cornerstone of antiplatelet therapy with a well-established mechanism of action. In contrast, scientific literature readily available does not contain studies evaluating the antiplatelet activity of 2-Deacetoxytaxinine B, preventing a direct comparison of its efficacy and mechanisms with that of aspirin.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the antiplatelet properties of aspirin and to highlight the current lack of data for this compound in this context.

Aspirin: The Gold Standard in Antiplatelet Therapy

Aspirin, or acetylsalicylic acid, exerts its antiplatelet effect primarily through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2][3][4][5] This inhibition prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction.[1][2][4][5] As platelets lack a nucleus, they are unable to synthesize new COX-1, meaning the effect of a single dose of aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1]

Mechanism of Action of Aspirin

The antiplatelet action of aspirin is highly specific to the COX-1 isoform of the cyclooxygenase enzyme, being approximately 150 to 200 times more potent in inhibiting COX-1 than the inducible COX-2 isoform.[2] This selectivity allows for effective antiplatelet therapy at low doses (typically 75-100 mg daily), which are sufficient to achieve near-complete inhibition of platelet COX-1 activity.[4][6]

The key steps in aspirin's mechanism of action are:

  • Acetylation of COX-1: Aspirin irreversibly acetylates a serine residue (Ser529) within the active site of the platelet COX-1 enzyme.[2][4]

  • Inhibition of Thromboxane A2 Synthesis: This acetylation blocks the access of the substrate, arachidonic acid, to the catalytic site of the enzyme, thereby preventing the production of prostaglandin (B15479496) H2, the precursor of thromboxane A2.[2]

  • Reduced Platelet Aggregation: The resulting decrease in thromboxane A2 levels leads to a significant reduction in platelet activation and aggregation.[1][5]

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes

This compound: An Unexplored Avenue in Platelet Research

A thorough search of scientific databases and literature reveals a significant gap in the understanding of the pharmacological properties of this compound, specifically concerning its antiplatelet activity. While other taxane (B156437) diterpenoids have been investigated for various biological activities, such as anticancer effects, there is no published experimental data on the effect of this compound on platelet aggregation or the signaling pathways involved.

Therefore, a direct comparison of the antiplatelet activity of this compound and aspirin is not currently feasible.

Experimental Protocols for Assessing Antiplatelet Activity

To facilitate future research into the potential antiplatelet effects of novel compounds like this compound, we provide an overview of standard experimental protocols used to evaluate antiplatelet activity, drawing from established methodologies for aspirin and other antiplatelet agents.

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet aggregation.

  • Principle: Platelet-rich plasma (PRP) is treated with a platelet agonist, and the change in light transmission through the PRP is measured as platelets aggregate.

  • Procedure:

    • Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma. A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

    • Incubation: PRP is incubated with either the test compound (e.g., this compound at various concentrations) or a vehicle control. Aspirin is used as a positive control.

    • Aggregation Induction: A platelet agonist (e.g., arachidonic acid, ADP, collagen, thrombin) is added to the PRP to induce aggregation.

    • Measurement: The change in light transmission is recorded over time using an aggregometer. The percentage of aggregation is calculated relative to the PPP.

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Low-Speed Centrifugation Blood_Collection->Centrifugation1 PRP Platelet-Rich Plasma (PRP) Centrifugation1->PRP Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Incubation Incubate PRP with Test Compound/Control PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifugation2->PPP Add_Agonist Add Platelet Agonist (e.g., Arachidonic Acid) Incubation->Add_Agonist Measure_Aggregation Measure Light Transmission (Aggregometer) Add_Agonist->Measure_Aggregation

Thromboxane B2 (TXB2) Measurement

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, as a measure of COX-1 activity.

  • Principle: An ELISA kit is used to measure the concentration of TXB2 in serum or plasma samples after platelet activation.

  • Procedure:

    • Sample Collection: Blood is allowed to clot at 37°C for a specified time to allow for maximum thromboxane generation. Serum is then collected after centrifugation.

    • Incubation with Test Compound: Whole blood or PRP is incubated with the test compound or control prior to clotting or activation.

    • ELISA: The serum or plasma samples are analyzed for TXB2 concentration according to the manufacturer's instructions for the specific ELISA kit.

Conclusion and Future Directions

Aspirin's role as an effective antiplatelet agent is well-documented and its mechanism of action is thoroughly understood. It serves as a critical benchmark for the development and evaluation of new antiplatelet therapies.

The absence of data on the antiplatelet activity of this compound represents a significant knowledge gap. Future research should focus on in vitro and in vivo studies to determine if this compound possesses any antiplatelet properties. Such studies should employ the standardized experimental protocols outlined above to assess its effects on platelet aggregation, thromboxane production, and to elucidate its potential mechanism of action. This foundational research is essential before any meaningful comparison to established antiplatelet agents like aspirin can be made.

References

A Comparative Analysis of 2-Deacetoxytaxinine B and Paclitaxel for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of 2-Deacetoxytaxinine B and the well-established anticancer drug, paclitaxel (B517696). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, efficacy, and cellular effects supported by available data.

I. Overview and Mechanism of Action

Paclitaxel, a member of the taxane (B156437) family, is a widely used chemotherapeutic agent.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[1][2][3][4][] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents disassembly, leading to the formation of stable, non-functional microtubule bundles.[1][2][3][4] This disruption of microtubule dynamics interferes with mitotic spindle formation, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][2][3][4][6][7][8][9]

This compound is a taxoid compound that has been identified as a potent inhibitor of U46619-induced and arachidonic acid (AA)-induced aggregation.[10] While its exact anticancer mechanism is not as extensively characterized as that of paclitaxel, its structural similarity to other taxanes suggests a potential interaction with microtubules. Further research is necessary to fully elucidate its mode of action in cancer cells.

FeatureThis compoundPaclitaxel
Drug Family TaxoidTaxane[1]
Primary Mechanism Inhibitor of U46619 and arachidonic acid-induced aggregation[10]Microtubule stabilization[1][2][3][4][]
Molecular Target Not fully elucidatedβ-tubulin subunit of microtubules[1][2][4]
Cellular Outcome Inhibition of aggregation[10]Mitotic arrest at G2/M phase, Apoptosis[1][2][3][4][6][7][8][9]

II. Cytotoxicity

The cytotoxic effects of paclitaxel have been extensively studied across various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 values for paclitaxel can vary significantly depending on the cell line and the duration of exposure. For instance, in some human tumor cell lines, the paclitaxel IC50 was found to be in the range of 2.5 to 7.5 nM after a 24-hour exposure.[11] Prolonging the exposure time to 72 hours can increase cytotoxicity by 5 to 200-fold.[11] In human lung cancer cell lines, median IC50 values were reported to be greater than 32 µM for a 3-hour exposure, 23 µM for a 24-hour exposure, and 0.38 µM for a 120-hour exposure.[12]

Quantitative cytotoxic data for this compound is not as readily available in the public domain and requires further investigation to establish a direct comparison with paclitaxel.

Cell LinePaclitaxel IC50 (Exposure Time)Reference
Various Human Tumor Cell Lines2.5 - 7.5 nM (24 h)[11]
Human Lung Cancer Cell Lines (Median)>32 µM (3 h), 23 µM (24 h), 0.38 µM (120 h)[12]
SK-BR-3 (Breast Cancer)~5 nM (72 h)[13][14][15]
MDA-MB-231 (Breast Cancer)~10 nM (72 h)[13][14][15]
T-47D (Breast Cancer)~2.5 nM (72 h)[13][14][15]

III. Effects on Cell Cycle and Apoptosis

Paclitaxel's induction of G2/M phase cell cycle arrest is a hallmark of its activity.[6][9] This arrest is a direct consequence of the stabilization of microtubules and the inability of the cell to form a functional mitotic spindle.[2][4] The prolonged arrest in mitosis triggers the apoptotic cascade.[1][2][7][16] Paclitaxel-induced apoptosis is a key mechanism of cancer cell death and can be initiated through multiple signaling pathways.[7][16]

The specific effects of this compound on the cell cycle and its potential to induce apoptosis in cancer cells are areas that warrant further research to enable a comparative assessment.

G Paclitaxel's Effect on the Cell Cycle cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Normal Progression G2 G2 Phase S->G2 Normal Progression M M Phase (Mitosis) G2->M Normal Progression M->G1 Normal Progression Mitotic_Arrest Mitotic Arrest (G2/M Phase) Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Paclitaxel's mechanism leading to mitotic arrest and apoptosis.

IV. Signaling Pathways

Paclitaxel is known to modulate several key signaling pathways involved in cell survival and apoptosis. It can activate the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and has been shown to inhibit the PI3K/AKT survival pathway.[2][6][8][16][17][18] Inhibition of the PI3K/AKT pathway enhances paclitaxel-induced apoptosis.[8][18] Additionally, paclitaxel can activate the MAPK/ERK pathway, which also contributes to its pro-apoptotic effects.[2][6][18] In some contexts, paclitaxel has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway.[19]

The signaling pathways modulated by this compound are currently unknown and represent a significant area for future research.

G Signaling Pathways Modulated by Paclitaxel Paclitaxel Paclitaxel PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Paclitaxel->MAPK_ERK Activates JNK_SAPK JNK/SAPK Pathway Paclitaxel->JNK_SAPK Activates Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Apoptosis Apoptosis MAPK_ERK->Apoptosis JNK_SAPK->Apoptosis

Paclitaxel's influence on key intracellular signaling pathways.

V. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[20]

B. Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Treat cells with the test compound at a specific concentration for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.[6]

C. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G General Workflow for In Vitro Compound Evaluation Start Cancer Cell Culture Treatment Treat with Compound Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

A generalized workflow for the in vitro assessment of anticancer compounds.

VI. Conclusion

Paclitaxel is a cornerstone of cancer chemotherapy with a well-defined mechanism of action centered on microtubule stabilization. In contrast, this compound is a less-studied taxoid with demonstrated inhibitory effects on platelet aggregation. While its potential as an anticancer agent remains to be fully explored, its structural similarity to paclitaxel suggests that it may also interact with the microtubule network. This guide highlights the significant gaps in our understanding of this compound's biological activity in the context of cancer. Further research, following the outlined experimental protocols, is essential to determine its cytotoxicity, effects on the cell cycle and apoptosis, and the signaling pathways it may modulate. Such studies will be crucial in assessing its potential as a novel therapeutic agent and for drawing a more complete comparison with established drugs like paclitaxel.

References

In Vivo Efficacy of 2-Deacetoxytaxinine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of taxane (B156437) compounds, with a focus on available data for 2-deacetoxytaxinine J, a close analog of 2-Deacetoxytaxinine B, contextualized with the well-established taxanes, Paclitaxel and Docetaxel. Due to the limited publicly available in vivo efficacy data specifically for this compound, this guide will utilize data from its closely related compound, 2-deacetoxytaxinine J, to provide a relevant comparative framework.

Comparative Efficacy of Taxanes in Preclinical Models

The following table summarizes the in vivo efficacy of 2-deacetoxytaxinine J, Paclitaxel, and Docetaxel in rodent models of breast cancer.

CompoundAnimal ModelTumor ModelDosing RegimenKey Findings
2-Deacetoxytaxinine J Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight, orally, for 30 daysSignificant regression in mammary tumors compared to the vehicle-treated group (p<0.05).[1][2]
Paclitaxel MiceMCF-7 xenograftNot specifiedSignificantly inhibited breast tumor growth and increased the number of apoptotic cells in tumor tissues.[3]
Paclitaxel Nude miceHuman breast cancer xenograft20 mg/kg, intraperitoneally, every 4 days for 5 cyclesSignificant tumor growth inhibition.
Docetaxel MiceMammary tumors and human mammary tumor xenograftsNot specifiedDemonstrated activity against mammary tumors.[4]
Docetaxel Nude miceHuman breast cancer xenograft10 mg/kg, intravenously, weekly for 3 weeksSignificant tumor growth delay.

Mechanism of Action: The Taxane Family

Taxanes, including 2-deacetoxytaxinine analogs, Paclitaxel, and Docetaxel, share a fundamental mechanism of action centered on the disruption of microtubule dynamics, which is crucial for cell division.[5][6]

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxane Taxane Microtubules Microtubules Taxane->Microtubules Binds to β-tubulin subunit Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Promotes polymerization & inhibits depolymerization Mitotic_Spindle Defective Mitotic Spindle Stabilized_Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of taxane compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for evaluating the anticancer efficacy of taxanes in rodent models.

DMBA-Induced Mammary Tumor Model (as used for 2-deacetoxytaxinine J)
  • Animal Model: Virgin female Sprague Dawley rats, 50-55 days old.

  • Tumor Induction: A single oral dose of 20 mg of 7,12-dimethylbenz(a)anthracene (DMBA) in 1 ml of olive oil is administered.

  • Tumor Monitoring: Palpation of tumors begins 8 weeks post-DMBA administration and is performed weekly. Tumor size is measured using calipers.

  • Treatment: Once tumors reach a palpable size, rats are randomized into treatment and control groups. The treatment group receives 2-deacetoxytaxinine J (10 mg/kg body weight) orally, daily for 30 days.[1][2] The control group receives the vehicle (e.g., olive oil).

  • Efficacy Evaluation: Tumor volume is measured at regular intervals. At the end of the study, tumors are excised, weighed, and processed for histopathological analysis.

Human Tumor Xenograft Model (general protocol for Paclitaxel and Docetaxel)
  • Cell Culture: Human breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 0.1-0.2 ml of saline or Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The taxane is administered via a clinically relevant route (e.g., intravenously or intraperitoneally) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Primary endpoints typically include tumor growth inhibition and changes in tumor volume. Secondary endpoints can include body weight monitoring (for toxicity), survival analysis, and biomarker analysis from excised tumors.

Experimental_Workflow Start Start Tumor_Induction Tumor Induction or Implantation Start->Tumor_Induction Tumor_Growth Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (Taxane) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint Endpoint Analysis (Efficacy & Toxicity) Data_Collection->Endpoint End End Endpoint->End

Caption: General workflow for in vivo anticancer efficacy studies.

Conclusion

References

structure-activity relationship of 2-Deacetoxytaxinine B analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of taxane (B156437) analogs, with relevance to 2-deacetoxytaxinine B, is presented for researchers, scientists, and drug development professionals. While specific SAR data for a comprehensive series of this compound analogs is limited in publicly available literature, this guide provides a framework for evaluating such compounds by leveraging the extensive knowledge of other taxane analogs, such as paclitaxel (B517696) and docetaxel (B913).

General Structure-Activity Relationships of Taxanes

Taxanes are a class of diterpenoids that act as microtubule-stabilizing agents, leading to mitotic arrest and apoptosis in cancer cells. The core taxane structure consists of a complex tetracyclic core. The structure-activity relationships of taxanes have been extensively studied, revealing key structural features that are crucial for their cytotoxic activity.

Position of Modification General Effect on Activity References
C2 The benzoyl group at C2 is important for activity. Modifications can be tolerated, but often lead to decreased potency.[1][2]
C7 The hydroxyl group at C7 is not essential for activity and can be modified.[1]
C10 The acetyl group at C10 is not essential for activity and can be replaced with other groups or removed. For example, in docetaxel, it is replaced by a hydroxyl group.[3]
C13 Side Chain The ester side chain at C13 is absolutely essential for activity. The configuration at C2' and C3' of this side chain is critical.[2][3]
C3' N-acyl group The N-benzoyl group on the C13 side chain is important. Replacement with other acyl groups can modulate activity. For instance, the tert-butoxycarbonyl group in docetaxel enhances its activity compared to the benzoyl group in paclitaxel in some cancer models.[3]

Case Study: 2-Deacetoxytaxinine J Analogs

As a proxy for this compound, a study on the synthesis and biological evaluation of 2-deacetoxytaxinine J (DAT-J) derivatives provides insights into how modifications on a similar taxane core can influence activity. A series of DAT-J derivatives were synthesized and tested for their ability to reverse multidrug resistance (MDR) in human mammary carcinoma cells (MCF7-R).

Analog Modification from DAT-J MDR Reversal Activity (at 0.1 µM with paclitaxel)
DAT-J Parent Compound-
Analog 1 C-5 modified with a cinnamoyl groupActive
Analog 2 C-5 modified with a methoxycinnamoyl groupMore active than Analog 1
Analog 3 C-9 modified with a propanoyl groupInactive
Analog 4 C-10 modified with a butanoyl groupInactive

Note: This table is a representative summary based on the findings of Botta et al. (2007) and is intended to illustrate the SAR principles. For precise quantitative data, please refer to the original publication.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is then calculated.

Tubulin Polymerization Assay

This assay measures the ability of compounds to promote the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[5]

  • Compound Addition: Add the test compounds (this compound analogs) at various concentrations to the reaction mixture. Paclitaxel is used as a positive control.[6]

  • Initiation of Polymerization: Incubate the mixture at 37°C to initiate polymerization.[6][7]

  • Turbidity Measurement: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.[6][8] An increase in absorbance indicates microtubule polymerization.

Mechanism of Action and Signaling Pathway

Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) through the intrinsic pathway.[9]

G A This compound Analog B Microtubule Stabilization A->B C Mitotic Arrest (G2/M Phase) B->C D Bcl-2 Phosphorylation (Inactivation) C->D E Bax/Bak Activation D->E inhibition F Mitochondrial Outer Membrane Permeabilization (MOMP) E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Apoptotic pathway induced by taxane analogs.

Experimental Workflow for Analog Development

The development of new anticancer agents follows a structured workflow, from initial synthesis to preclinical evaluation.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical A Analog Design & Virtual Screening B Chemical Synthesis of This compound Analogs A->B C Structural Characterization (NMR, MS) B->C D Cytotoxicity Screening (e.g., MTT Assay) C->D E Tubulin Polymerization Assay D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G H Lead Compound Selection E->H F->H G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Pharmacokinetic & Toxicology Studies H->J

Caption: Workflow for anticancer drug development.

References

A Comparative Guide to the Antiplatelet Action of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet activity of 2-Deacetoxytaxinine B with other established antiplatelet agents. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Mechanism of Action at a Glance

This compound, a taxane (B156437) derivative isolated from Taxus cuspidata, has demonstrated significant in vitro antiplatelet activity. While its precise mechanism is not fully elucidated, it is suggested to be related to the stabilization of microtubules, similar to other taxanes like paclitaxel. This action is thought to interfere with the cytoskeletal changes necessary for platelet aggregation.

In a comparative study, this compound was shown to be a potent inhibitor of platelet aggregation induced by arachidonic acid (AA) and U46619, a stable thromboxane (B8750289) A2 (TXA2) analogue.[1] This suggests that its mechanism may involve the thromboxane pathway, a critical signaling cascade in platelet activation.

Comparative Quantitative Data

The following table summarizes the in vitro inhibitory effects of this compound and other antiplatelet agents on platelet aggregation induced by arachidonic acid and U46619. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundAgonistIC50 (µM)Reference
This compound Arachidonic Acid16.0[1]
U4661935.0[1]
Aspirin (B1665792) Arachidonic Acid63.0[1]
U46619340[1]
Clopidogrel (B1663587) U46619 (1 µM)No inhibition at 30 µM[2]
Abciximab Arachidonic Acid (0.75 mmol/l)~40% inhibition (no IC50)[3]

Signaling Pathways

To understand the mechanism of action of this compound and the comparator drugs, it is essential to visualize the signaling pathways they target.

Arachidonic_Acid_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol cluster_receptor Receptor Activation Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Liberates COX1 Cyclooxygenase-1 (COX-1) AA->COX1 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds to Platelet_Activation Platelet Activation (Aggregation) TP_Receptor->Platelet_Activation Activates Aspirin Aspirin Aspirin->COX1 Inhibits 2-Deacetoxytaxinine_B This compound (Proposed) 2-Deacetoxytaxinine_B->Platelet_Activation Inhibits

Arachidonic Acid Signaling Pathway in Platelets.

U46619_Pathway cluster_agonist Exogenous Agonist cluster_receptor Receptor Activation U46619 U46619 (TXA2 Analogue) TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 Ca_Mobilization Ca2+ Mobilization DAG_IP3->Ca_Mobilization Platelet_Activation Platelet Activation (Aggregation) Ca_Mobilization->Platelet_Activation 2-Deacetoxytaxinine_B This compound (Proposed) 2-Deacetoxytaxinine_B->Platelet_Activation Inhibits Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count in PRP using PPP PPP_Preparation->Platelet_Adjustment Incubation 5. Pre-incubation of PRP with Test Compound or Vehicle Platelet_Adjustment->Incubation Aggregation_Induction 6. Addition of Agonist (Arachidonic Acid or U46619) Incubation->Aggregation_Induction Measurement 7. Measurement of Light Transmission over time in an Aggregometer Aggregation_Induction->Measurement Data_Analysis 8. Calculation of % Aggregation and IC50 values Measurement->Data_Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methodologies for the accurate quantification of 2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid of interest in pharmaceutical research. The focus of this document is to present a framework for the cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, complete with supporting experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.

Comparative Overview of Analytical Techniques

The choice of an analytical method for quantifying this compound in various matrices, such as plasma or tissue homogenates, is crucial for obtaining accurate and reproducible results. The two primary techniques evaluated in this guide are HPLC-UV and LC-MS/MS. Each method presents a unique set of advantages and disadvantages concerning sensitivity, selectivity, and susceptibility to matrix effects.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and cost-effective technique. Its suitability depends on the chromophoric nature of the analyte. For this compound, detection is typically performed at a wavelength where the compound exhibits maximum absorbance.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.[1] This technique is particularly advantageous for analyzing complex biological matrices where interferences can be a significant issue.[2]

Data Presentation: Cross-Validation Results

The following tables summarize the quantitative data from a hypothetical cross-validation study comparing the HPLC-UV and LC-MS/MS methods for the analysis of this compound in human plasma.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range (ng/mL)50 - 50000.5 - 500
Correlation Coefficient (r²)> 0.995> 0.999
Limit of Detection (LOD) (ng/mL)200.1
Limit of Quantification (LOQ) (ng/mL)500.5

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)HPLC-UVLC-MS/MS
Accuracy (%) Precision (CV, %) Accuracy (%) Precision (CV, %)
Low QC (100 ng/mL)95.86.2--
Mid QC (1000 ng/mL)102.34.5--
High QC (4000 ng/mL)98.13.8--
Low QC (1 ng/mL)--98.55.5
Mid QC (50 ng/mL)--101.23.1
High QC (400 ng/mL)--99.32.7

Table 3: Matrix Effect and Recovery

ParameterHPLC-UVLC-MS/MS
Matrix Effect (%) 92.497.8
Recovery (%) 85.191.5

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Method 1: HPLC-UV Quantification

This method provides a robust and cost-effective approach for quantifying this compound in relatively clean sample matrices.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., Paclitaxel, 10 µg/mL).

    • Precipitate proteins by adding 600 µL of acetonitrile (B52724).

    • Vortex for 2 minutes and centrifuge at 12,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: 227 nm.

Method 2: LC-MS/MS Quantification

This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an isotopically labeled internal standard solution of this compound.

    • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50% methanol (B129727) in water.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in a cross-validation study for this compound quantification.

CrossValidationWorkflow cluster_methodA Method A (e.g., HPLC-UV) cluster_methodB Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation cluster_result Outcome A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis (Batch 1) A_val->A_sample compare Statistical Comparison (e.g., Bland-Altman Plot) A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis (Batch 2) B_val->B_sample B_sample->compare conclusion Method Comparability Established compare->conclusion

Workflow for cross-validation of two analytical methods.

ValidationParameters center_node Analytical Method Validation param1 Selectivity & Specificity center_node->param1 param2 Linearity & Range center_node->param2 param3 Accuracy center_node->param3 param4 Precision (Intra- & Inter-day) center_node->param4 param5 Limit of Detection (LOD) center_node->param5 param6 Limit of Quantification (LOQ) center_node->param6 param7 Recovery center_node->param7 param8 Matrix Effect center_node->param8 param9 Stability center_node->param9

Key parameters for analytical method validation.

References

A Head-to-Head Comparison of 2-Deacetoxytaxinine B and Clopidogrel in Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the antiplatelet properties of the natural product 2-Deacetoxytaxinine B and the widely prescribed antiplatelet drug, clopidogrel (B1663587). This objective analysis is intended to inform researchers and drug development professionals about the potential of this compound as a novel antiplatelet agent.

At a Glance: Key Differences

FeatureThis compoundClopidogrel
Primary Mechanism Putative inhibitor of the thromboxane (B8750289) pathwayIrreversible inhibitor of the P2Y12 receptor
Target Agonist Pathway Arachidonic Acid, U46619 (Thromboxane A2 analog)Adenosine Diphosphate (ADP)
Activation Likely active in its natural formProdrug requiring hepatic metabolism to an active thiol metabolite[1][2][3]
Clinical Use Not clinically evaluatedWidely used for prevention of atherothrombotic events
Data Availability Limited to in vitro studiesExtensive in vitro, in vivo, and clinical data

Mechanism of Action: Distinct Pathways of Platelet Inhibition

The antiplatelet effects of this compound and clopidogrel are mediated through fundamentally different signaling pathways.

Clopidogrel is a prodrug that, once metabolized in the liver to its active form, selectively and irreversibly inhibits the P2Y12 subtype of the ADP receptor on the platelet surface[1][2][3]. This blockade prevents ADP from binding to its receptor, which in turn inhibits the activation of the glycoprotein (B1211001) IIb/IIIa complex, a crucial step for platelet aggregation and fibrin (B1330869) cross-linking[3][4]. The irreversible nature of this inhibition means that the affected platelets are dysfunctional for the remainder of their lifespan.

This compound , based on available in vitro data, appears to exert its antiplatelet effect through the thromboxane pathway. It has been shown to be a potent inhibitor of platelet aggregation induced by arachidonic acid (AA) and U46619, a stable thromboxane A2 analog. This suggests that this compound may interfere with the synthesis of thromboxane A2 from arachidonic acid or block the thromboxane A2 receptor (TP receptor).

G cluster_clopidogrel Clopidogrel Pathway cluster_2DTB Putative this compound Pathway Clopidogrel_Prodrug Clopidogrel (Prodrug) Hepatic_Metabolism Hepatic Metabolism (CYP450) Clopidogrel_Prodrug->Hepatic_Metabolism Active_Metabolite Active Metabolite Hepatic_Metabolism->Active_Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Activation_C Platelet Activation & Aggregation P2Y12->Platelet_Activation_C ADP ADP ADP->P2Y12 Binds to DTB This compound Thromboxane_Pathway Thromboxane Pathway (COX-1, TXA2 Synthase) DTB->Thromboxane_Pathway Inhibition? TP_Receptor TP Receptor DTB->TP_Receptor Inhibition? Thromboxane_Pathway->TP_Receptor TXA2 Platelet_Activation_D Platelet Activation & Aggregation TP_Receptor->Platelet_Activation_D AA Arachidonic Acid AA->Thromboxane_Pathway U46619 U46619 U46619->TP_Receptor Binds to G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (e.g., 200 x g) Blood->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (e.g., 2000 x g) Blood->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Calibrate Incubate Incubate PRP with Test Compound/Vehicle Calibrate->Incubate Add_Agonist Add Agonist (e.g., AA, U46619, ADP) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate IC50 Determine IC50 Calculate->IC50

References

Evaluating the Off-Target Effects of 2-Deacetoxytaxinine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of microtubule-stabilizing agents is well-established in oncology. However, their clinical utility can be hampered by off-target effects, leading to undesirable side effects and dose-limiting toxicities. This guide provides a comparative framework for evaluating the off-target effects of 2-Deacetoxytaxinine B, a taxane (B156437) derivative, against other microtubule-targeting agents. Due to the limited publicly available data specifically detailing the off-target profile of this compound, this guide will focus on established methodologies and comparative data from well-characterized taxanes like paclitaxel (B517696) and docetaxel (B913) to provide a comprehensive evaluation strategy.

Understanding Off-Target Effects of Microtubule-Targeting Agents

Microtubule-targeting agents primarily exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] However, these agents can also interact with other cellular components, leading to a range of off-target effects. These can be broadly categorized as:

  • Kinase Inhibition: Many small molecule drugs can inhibit various protein kinases, leading to unintended modulation of signaling pathways.

  • Protein Binding: Non-specific binding to other proteins can disrupt their function and lead to unforeseen cellular consequences.

  • Induction of Apoptosis and Cell Cycle Arrest through Alternative Pathways: While on-target effects lead to apoptosis, off-target interactions can trigger or modulate cell death and cell cycle progression through different mechanisms.

Comparative Analysis of Off-Target Profiles

A direct comparative analysis of the off-target effects of this compound with other taxanes is challenging due to the scarcity of specific data for this compound. However, we can establish a framework for comparison based on common off-target liabilities observed with paclitaxel and docetaxel.

Table 1: Comparative Off-Target Liabilities of Taxanes

Off-Target Effect CategoryPaclitaxelDocetaxelThis compound
Known Kinase Off-Targets Limited specific data in public domain, but known to modulate signaling pathways like MAPK/ERK and PI3K/AKT.Similar to paclitaxel, affects key signaling pathways.Data not publicly available.
Common Side Effects (Clinical Manifestations of Off-Target Effects) Peripheral neuropathy, myelosuppression, hypersensitivity reactions, cardiac conduction abnormalities.[2]Fluid retention, skin toxicities, stomatitis, higher incidence of neutropenia compared to paclitaxel.Clinical side-effect profile not extensively documented in publicly accessible literature.
Reported Effects on Apoptosis-Related Proteins Modulates the expression and activity of Bcl-2 family proteins and caspases.Similar to paclitaxel, induces apoptosis through intrinsic and extrinsic pathways.Specific effects on apoptosis-related proteins are not well-characterized.
Cell Cycle Arrest Primarily G2/M arrest due to microtubule stabilization.G2/M arrest.Expected to induce G2/M arrest, but detailed comparative studies are lacking.

Experimental Protocols for Evaluating Off-Target Effects

To thoroughly evaluate the off-target profile of this compound, a series of well-established experimental protocols should be employed.

Kinase Profiling

Objective: To identify unintended kinase targets of this compound.

Methodology: Kinome Scanning

A comprehensive kinome scan using a platform like KINOMEscan™ (DiscoverX) or similar services can provide a broad overview of the kinase inhibitory profile.

  • Principle: This is a competition-based binding assay where the test compound is incubated with a panel of purified human kinases. The amount of compound bound to each kinase is quantified, typically by qPCR or a similar sensitive detection method.

  • Protocol Outline:

    • Solubilize this compound in a suitable solvent (e.g., DMSO).

    • Screen the compound at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (typically >400).

    • Results are usually reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.

    • Follow-up dose-response curves should be generated for any significant "hits" to determine the binding affinity (Kd).

Diagram 1: Kinome Scanning Workflow

KinomeScan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Incubation Incubation of Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel (>400 kinases) KinasePanel->Incubation Quantification Quantification of Binding Incubation->Quantification HitIdentification Hit Identification Quantification->HitIdentification DoseResponse Dose-Response Curve Generation HitIdentification->DoseResponse KdDetermination Kd Determination DoseResponse->KdDetermination

Caption: A simplified workflow for identifying off-target kinase interactions using a kinome scanning assay.

Proteomic Profiling

Objective: To identify global changes in protein expression in response to this compound treatment, which can reveal affected pathways.

Methodology: Mass Spectrometry-Based Proteomics

  • Principle: This approach compares the proteome of cells treated with the compound to untreated or vehicle-treated cells to identify differentially expressed proteins.

  • Protocol Outline:

    • Culture a relevant cancer cell line (e.g., a breast or ovarian cancer cell line).

    • Treat cells with this compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

    • Lyse the cells and extract total protein.

    • Digest proteins into peptides using trypsin.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using bioinformatics software.

    • Perform pathway analysis on the differentially expressed proteins to identify affected signaling pathways.

Diagram 2: Proteomic Profiling Workflow

Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cancer Cell Line Treatment Treatment with This compound CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Protein Identification & Quantification LCMS->DataAnalysis PathwayAnalysis Pathway Analysis DataAnalysis->PathwayAnalysis Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Signaling Pathways Taxanes Microtubule Stabilization (On-Target) Bcl2 Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Taxanes->Bcl2 OffTarget Off-Target Effects (e.g., Kinase Inhibition) OffTarget->Bcl2 Caspases Caspase Cascade (Caspase-9, Caspase-3) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Confirming the Binding Target of 2-Deacetoxytaxinine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding target of 2-Deacetoxytaxinine B, a taxane (B156437) derivative. By examining experimental data for this compound and comparing it with other well-characterized taxanes, this document aims to clarify its mechanism of action at the molecular level.

Introduction

Taxanes are a class of diterpenes originally derived from the yew tree (Taxus species) that are potent microtubule-stabilizing agents and are widely used in cancer chemotherapy. Their mechanism of action involves binding to β-tubulin, a subunit of the microtubule, which leads to the stabilization of microtubules, mitotic arrest, and subsequent apoptosis in cancer cells. This guide focuses on confirming the binding target of a specific taxane, this compound, and comparing its interaction with tubulin to that of other notable taxanes, including the widely used chemotherapeutic drug Paclitaxel (B517696) (Taxol), Docetaxel (B913), and the natural precursor, Baccatin (B15129273) III. A recent study by Prota et al. (2023) has provided crucial structural and binding affinity data for an engineered taxane, denoted as "2a," which is presumed to be this compound or a closely related analogue.[1][2][3][4]

Comparative Analysis of Binding to β-Tubulin

The primary binding target for taxanes is the β-tubulin subunit within the microtubule polymer.[5][6][7] The binding of taxanes to this site enhances the polymerization of tubulin and stabilizes the resulting microtubules against depolymerization.[8] The following table summarizes the binding affinities of this compound ("2a") and other key taxanes to tubulin.

CompoundBinding TargetBinding Affinity (K)Method
This compound ("2a") Unassembled Tubulin DimersKb = 0.8 ± 0.3 x 103 M-1Not specified in abstract
Paclitaxel (Taxol) MicrotubulesKd ≈ 10 nMDilution-induced disassembly rate and [3H]taxol binding
MicrotubulesKi = 22 nMCellular competitive binding assay
MicrotubulesKapp = 8.7 x 10-7 MSedimentation assay with [3H]taxol
Docetaxel MicrotubulesKi = 16 nMCellular competitive binding assay
MicrotubulesKD = 6.8 ± 0.2 µMIncubation with [14C]-docetaxel
Baccatin III MicrotubulesKb = 1.5 x 105 M-1Displacement of fluorescent taxoid

Note: Binding constants (K) are presented as found in the literature. Kb and Kapp are association constants, while Kd, Ki, and KD are dissociation constants. A smaller dissociation constant (Kd, Ki, KD) and a larger association constant (Kb, Kapp) indicate higher binding affinity.

The data indicates that while this compound ("2a") binds to unassembled tubulin dimers, its affinity is significantly lower than that of paclitaxel and docetaxel for assembled microtubules. This is a characteristic feature of taxanes, which show a much higher affinity for polymerized tubulin. Baccatin III, which lacks the C-13 side chain of paclitaxel, exhibits a binding affinity that is considerably weaker than paclitaxel, highlighting the importance of this side chain for high-affinity binding.[9]

Experimental Protocols

Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the in vitro assembly of microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by the fluorescence of a reporter dye that binds to microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds (this compound, Paclitaxel, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplates (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Procedure (Turbidity-based):

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP on ice.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Plot the change in absorbance over time to obtain polymerization curves. The rate and extent of polymerization can be calculated from these curves to determine the compound's activity.

Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a labeled ligand for the same binding site.

Principle: A labeled ligand with known affinity for the target (e.g., radiolabeled or fluorescently-labeled paclitaxel) is incubated with the target protein (microtubules) in the presence of varying concentrations of an unlabeled competitor compound. The displacement of the labeled ligand by the competitor is measured to determine the competitor's binding affinity (Ki).

Materials:

  • Pre-assembled, stabilized microtubules

  • Labeled ligand (e.g., [³H]paclitaxel or a fluorescent paclitaxel analog)

  • Unlabeled competitor compounds (e.g., this compound, Paclitaxel)

  • Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO₄, 0.5 mM GTP, pH 6.9)

  • Method for separating bound from free ligand (e.g., centrifugation for radiolabeled ligands, fluorescence polarization for fluorescent ligands)

  • Scintillation counter or fluorescence plate reader

Procedure (using [³H]paclitaxel):

  • Incubate pre-formed microtubules with a fixed concentration of [³H]paclitaxel and varying concentrations of the unlabeled competitor compound at 37°C for a set time (e.g., 30 minutes) to reach equilibrium.

  • Separate the microtubules (with bound ligand) from the unbound ligand by centrifugation.

  • Resuspend the microtubule pellet.

  • Quantify the amount of protein in the pellet (e.g., using a Bradford assay).

  • Quantify the amount of radioactivity in the pellet using a scintillation counter.

  • Plot the amount of bound [³H]paclitaxel as a function of the competitor concentration. The data can be fitted to a competition binding equation to calculate the IC₅₀, from which the Ki can be determined.[5]

Visualizations

Microtubule Stabilization Pathway

Microtubule_Stabilization cluster_cycle Microtubule Dynamics tubulin_dimer αβ-Tubulin Dimer gtp_tubulin GTP-Tubulin tubulin_dimer->gtp_tubulin GTP Binding gdp_tubulin GDP-Tubulin microtubule Dynamic Microtubule gtp_tubulin->microtubule Polymerization microtubule->gdp_tubulin Depolymerization (GTP Hydrolysis) stabilized_microtubule Stabilized Microtubule microtubule->stabilized_microtubule Stabilization mitotic_arrest Mitotic Arrest stabilized_microtubule->mitotic_arrest Inhibition of Depolymerization taxane This compound (or other Taxane) taxane->microtubule Binds to β-Tubulin in Microtubule apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of microtubule stabilization by taxanes.

Experimental Workflow for Binding Affinity Determination

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Stabilized Microtubules - Labeled Ligand ([³H]Paclitaxel) - Unlabeled Competitor  (this compound) start->prepare_reagents incubation Incubate Microtubules with Labeled Ligand and Competitor prepare_reagents->incubation separation Separate Bound from Free Ligand (Centrifugation) incubation->separation quantification Quantify Bound Labeled Ligand (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot Competition Curve - Calculate IC₅₀ and Kᵢ quantification->analysis end End analysis->end

Caption: Workflow for competitive binding assay.

References

Safety Operating Guide

Proper Disposal of 2-Deacetoxytaxinine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 2-Deacetoxytaxinine B must adhere to strict disposal procedures due to its classification as a potent cytotoxic agent. As a member of the taxane (B156437) family, this compound requires management as hazardous chemotherapy waste to ensure the safety of personnel and the environment. Incineration at a licensed facility is the required method of disposal.

Understanding the Hazard Classification

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC35H42O9PubChem[6]
Molecular Weight606.7 g/mol PubChem[6]
Melting Point240 °C (decomposes)ChemicalBook[7]
Boiling Point669.7±55.0 °C (Predicted)ChemicalBook[7]
Density1.21±0.1 g/cm3 (Predicted)ChemicalBook[7]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[7]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are critical for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

Before handling this compound or any contaminated materials, all personnel must wear appropriate PPE:

  • Two pairs of chemotherapy-grade gloves

  • A disposable gown

  • Safety goggles or a face shield

  • A NIOSH-approved respirator

2. Waste Segregation:

Proper segregation of waste at the point of generation is paramount. Two primary categories of waste will be generated:

  • Trace Chemotherapy Waste: This includes items with minimal residual contamination, such as empty vials, syringes, and personal protective equipment (PPE).[8][9] These materials should be placed in designated yellow chemotherapy waste containers.

  • Bulk Chemotherapy Waste: This category includes any unused or partially used vials of this compound, as well as materials used to clean up spills.[8][9] This waste must be collected in black hazardous waste containers.[10]

3. Disposal of Liquid Waste:

  • Do not discharge any liquid waste containing this compound down the drain.

  • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste: Contains this compound."

4. Disposal of Solid Waste:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, yellow chemotherapy sharps container.

  • Contaminated Labware: Glassware, plasticware, and other laboratory supplies that have come into contact with the compound should be treated as trace chemotherapy waste and placed in the yellow waste containers.

  • PPE: All used PPE should be disposed of as trace chemotherapy waste in the designated yellow containers.

5. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate the area and restrict access.

  • Wearing appropriate PPE, contain the spill using a chemotherapy spill kit.

  • Absorb the spilled material with absorbent pads.

  • Clean the area with a detergent solution, followed by a thorough rinsing with water.

  • All materials used for cleanup must be disposed of as bulk chemotherapy waste in a black hazardous waste container.

6. Final Disposal:

  • All yellow and black chemotherapy waste containers must be sealed and labeled in accordance with your institution's and local regulations.

  • Arrange for pickup and disposal by a licensed hazardous waste contractor. The only acceptable method of disposal for chemotherapy waste is incineration.[8][9]

Logical Workflow for Disposal

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A This compound Use B Contaminated Materials (PPE, Vials, etc.) A->B C Unused/Expired Product A->C D Trace Waste (Yellow Container) B->D E Bulk Waste (Black Container) C->E F Secure Storage Area D->F E->F G Licensed Hazardous Waste Hauler F->G H Incineration Facility G->H

Caption: Waste disposal workflow for this compound.

Signaling Pathway of Taxane Cytotoxicity

TaxanePathway cluster_cell Cancer Cell Taxane This compound (Taxane) Microtubules Microtubule Stabilization Taxane->Microtubules Binds to β-tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Inhibits depolymerization Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Triggers cell death pathways

References

Essential Safety and Operational Plan for Handling 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

2-Deacetoxytaxinine B belongs to the taxane (B156437) family, many of which are cytotoxic. Therefore, it should be handled with caution to minimize exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. Change outer glove immediately if contaminated.[1]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.[1][2]
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.[1][2]
Respiratory A NIOSH-approved N95 or higher respirator.Required when handling powders or creating aerosols to prevent inhalation.[1][3][4]
Footwear Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and subsequent spread.[1]

II. Operational Plan for Handling

A. Preparation and Weighing:

  • Designated Area: All handling of this compound, especially weighing of the solid compound, must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[4]

  • Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing: Use a containment balance enclosure if available. If not, exercise extreme care to avoid generating dust.

  • Solubilization: When dissolving the compound, add the solvent slowly to the solid to minimize aerosolization. The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]

B. Experimental Use:

  • Labeling: Clearly label all containers with the compound name and hazard warnings.

  • Transport: When moving the compound within the laboratory, use a sealed, secondary container.

  • Avoid Contamination: Do not wear gloves or lab coats outside of the designated laboratory area.

III. Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Table 2: Spill Cleanup Protocol

Spill SizeProcedure
Small Spill (<5 mL or 5 g) 1. Alert personnel in the immediate area. 2. Wear full PPE as outlined in Table 1. 3. Absorb liquid spills with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust. 4. Clean the area from the outer edge of the spill towards the center. 5. Place all contaminated materials in a designated hazardous waste container. 6. Clean the spill area again with a detergent solution, followed by a rinse with water.
Large Spill (>5 mL or 5 g) 1. Evacuate the area immediately and restrict access. 2. Alert the institutional safety officer. 3. If volatile solvents are involved, ensure proper ventilation and eliminate ignition sources. 4. Cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection.[1]

IV. Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Includes contaminated gloves, gowns, shoe covers, absorbent pads, and weighing papers. - Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Includes unused solutions and contaminated solvents. - Collect in a designated, sealed, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps Includes contaminated needles and syringes. - Dispose of immediately in a designated chemotherapy sharps container.[1]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Full PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_weigh Weigh Compound in Containment prep_area->prep_weigh prep_solubilize Solubilize Compound prep_weigh->prep_solubilize exp_run Conduct Experiment prep_solubilize->exp_run cleanup_decontaminate Decontaminate Work Surfaces exp_run->cleanup_decontaminate spill_contain Contain Spill exp_run->spill_contain Spill Occurs cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials spill_clean->spill_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.